Technical Documentation Center

Methyl imidazo[1,2-a]pyridine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl imidazo[1,2-a]pyridine-3-carboxylate
  • CAS: 55365-10-1

Core Science & Biosynthesis

Foundational

Methyl Imidazo[1,2-a]pyridine-3-carboxylate: Technical Profile & Synthetic Utility

Executive Summary Methyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 55365-10-1 ) represents a critical intermediate within the "privileged scaffold" class of imidazo[1,2-a]pyridines. This heterocyclic core is structurally...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Methyl imidazo[1,2-a]pyridine-3-carboxylate (CAS 55365-10-1 ) represents a critical intermediate within the "privileged scaffold" class of imidazo[1,2-a]pyridines. This heterocyclic core is structurally analogous to purines and indoles, granting it inherent bioactivity and high affinity for diverse biological targets, including GABA-A receptors, tubulin, and bacterial cell division proteins (FtsZ).

This guide provides a rigorous technical analysis of the compound's physicochemical properties, validated synthetic protocols, and its strategic utility in modern drug discovery. Unlike generic overviews, this document focuses on the specific 3-carboxylate ester as a versatile electrophilic handle for generating focused libraries of bioactive amides and heterocycles.

Identity & Physicochemical Profile

The 3-carboxylate derivative serves as a stable, lipophilic precursor to the more pharmacologically active carboxylic acids and amides.

Table 1: Chemical Identity & Properties
PropertySpecification
Chemical Name Methyl imidazo[1,2-a]pyridine-3-carboxylate
CAS Number 55365-10-1
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Appearance Light yellow to beige crystalline solid
Solubility Soluble in DMSO, MeOH, DCM, EtOAc; sparingly soluble in water
Predicted Density ~1.28 g/cm³
pKa (Conjugate Acid) ~3.5–4.5 (Pyridine nitrogen)
H-Bond Donors/Acceptors 0 Donors / 3 Acceptors

Note on Melting Point: While the ethyl ester analog (CAS 2549-19-1) has a well-defined melting point of 64–65 °C, the methyl ester's experimental melting point is frequently unreported in open commercial databases. In-house determination using DSC (Differential Scanning Calorimetry) is recommended for new batches.

Synthetic Pathways & Optimization

The synthesis of the imidazo[1,2-a]pyridine core relies on the cyclocondensation of 2-aminopyridines with electrophilic partners. Two distinct pathways are dominant: the Classic Condensation (robust, scale-friendly) and the Oxidative Coupling (atom-economical, modern).

Pathway A: The Hantzsch-Type Condensation (Standard)

This method involves the reaction of 2-aminopyridine with an


-halo- 

-keto ester or an equivalent electrophile. For the 3-carboxylate without a 2-substituent, the use of methyl 2-chloro-3-oxopropanoate (generated in situ from methyl 3-methoxyacrylate or similar) is required.
  • Reagents: 2-Aminopyridine, Methyl 2-chloro-3-oxopropanoate (or Methyl 3,3-dimethoxypropionate + brominating agent).

  • Solvent: Ethanol or DMF.

  • Conditions: Reflux (2–6 hours).

  • Mechanism: N-alkylation of the ring nitrogen followed by cyclodehydration.

Pathway B: Oxidative Alkynyl Coupling (Green Chemistry)

A more modern approach utilizes copper or iodine catalysis to couple 2-aminopyridine directly with methyl propiolate .

  • Reagents: 2-Aminopyridine, Methyl propiolate.

  • Catalyst: CuI / O₂ or I₂ / TBHP.

  • Mechanism: Oxidative C-H functionalization and cyclization.

Synthetic Workflow Diagram

The following diagram illustrates the decision logic and reaction flow for synthesizing this scaffold.

Synthesis_Workflow Start Target: Methyl imidazo[1,2-a] pyridine-3-carboxylate Reagent_A 2-Aminopyridine Route_1 Route 1: Condensation (Scale-Up Preferred) Reagent_A->Route_1 Route_2 Route 2: Oxidative Coupling (Green Chemistry) Reagent_A->Route_2 Inter_1 Methyl 2-chloro-3-oxopropanoate (or equivalent) Route_1->Inter_1 Electrophile Inter_2 Methyl Propiolate + Oxidant (Cu/I2) Route_2->Inter_2 Partner Cyclization Cyclodehydration (- H2O / - HX) Inter_1->Cyclization Inter_2->Cyclization Product Crude Product (CAS 55365-10-1) Cyclization->Product Purification Recrystallization (EtOH) or Flash Column Product->Purification

Figure 1: Comparative synthetic workflows for Methyl imidazo[1,2-a]pyridine-3-carboxylate.

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine-3-carboxylate moiety is rarely the final drug; rather, it is a gateway scaffold . The ester group allows for rapid diversification into amides, hydrazides, and alcohols, which are central to Structure-Activity Relationship (SAR) studies.

Key Therapeutic Areas
  • Antibacterial (FtsZ Inhibition):

    • Derivatives of imidazo[1,2-a]pyridine-3-carboxylates have shown efficacy as inhibitors of FtsZ , a bacterial cytoskeletal protein essential for cell division.

    • Mechanism:[1] The scaffold mimics the nucleotide binding footprint, disrupting filament assembly.

  • GABA-A Receptor Modulation:

    • While Zolpidem (a hypnotic) utilizes a different substitution pattern (acetamide at position 3), the 3-carboxylate core is investigated for subtype-selective binding to the benzodiazepine site of GABA-A receptors.

    • SAR Insight: Hydrolysis of the ester to the acid, followed by coupling with specific amines, tunes selectivity between

      
      1 (sedative) and 
      
      
      
      2/
      
      
      3 (anxiolytic) subunits.
  • Anticancer (Tubulin Polymerization):

    • 3-Aryl and 3-carboxyl derivatives function as colchicine-site binders, inhibiting tubulin polymerization and causing cell cycle arrest in the G2/M phase.

SAR Logic Diagram

This diagram details how the core scaffold is modified to access different biological targets.

SAR_Logic Core Methyl imidazo[1,2-a] pyridine-3-carboxylate Mod_Hydrolysis Hydrolysis -> Acid Core->Mod_Hydrolysis Mod_Amidation Amidation (R-NH2) Core->Mod_Amidation Mod_Reduction Reduction -> Alcohol Core->Mod_Reduction Target_GABA GABA-A Agonists (Anxiolytics) Mod_Amidation->Target_GABA Lipophilic Amines Target_FtsZ FtsZ Inhibitors (Antibacterial) Mod_Amidation->Target_FtsZ Bulky Aromatics Target_Tubulin Tubulin Binders (Anticancer) Mod_Reduction->Target_Tubulin Linker Extension

Figure 2: Divergent synthesis strategies for medicinal chemistry optimization.

Analytical Characterization

Verifying the identity of CAS 55365-10-1 requires specific attention to the NMR signals of the pyridine ring and the ester group.

Expected ¹H NMR Profile (CDCl₃, 400 MHz)
  • 
     9.2–9.4 ppm (d, 1H): H-5 . This proton is highly deshielded due to the anisotropic effect of the carbonyl group and the ring nitrogen.
    
  • 
     8.2–8.3 ppm (s, 1H): H-2 . The singlet characteristic of the imidazole ring (if position 2 is unsubstituted).
    
  • 
     7.6–7.8 ppm (d, 1H): H-8 .
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
     7.3–7.5 ppm (m, 1H): H-7 .[2]
    
  • 
     6.9–7.1 ppm (m, 1H): H-6 .
    
  • 
     3.9–4.0 ppm (s, 3H): -OCH₃ . The methyl ester singlet.
    

Mass Spectrometry (ESI+):

  • [M+H]⁺: 177.07 m/z.

  • Fragmentation often shows loss of the methoxy group (-31) or CO (-28).

Safety & Handling

GHS Classification:

  • Signal Word: Warning.

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

Protocol: Always handle within a chemical fume hood wearing nitrile gloves and safety goggles. Avoid inhalation of fine dust during weighing.

References

  • ChemicalBook. (2025). Methyl imidazo[1,2-a]pyridine-3-carboxylate Product Entry. Retrieved from

  • Jahan, K., et al. (2024).[1] "Identification of ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate as a narrow spectrum inhibitor of Streptococcus pneumoniae and its FtsZ." European Journal of Medicinal Chemistry, 267, 116196.[1]

  • Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines via oxidative coupling." Chemical Communications.[1]

  • BLD Pharm. (2025). Catalog Entry for CAS 55365-10-1. Retrieved from

  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridine scaffolds as prospective heterocyclic agents." Medicinal Chemistry Research.

Sources

Exploratory

Chemical structure and SMILES of methyl imidazo[1,2-a]pyridine-3-carboxylate

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics (e.g., Zolpidem), anti-ulcer agents (e.g., Zolimidine), a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster anxiolytics (e.g., Zolpidem), anti-ulcer agents (e.g., Zolimidine), and emerging kinase inhibitors.[1][2] Methyl imidazo[1,2-a]pyridine-3-carboxylate represents a critical intermediate: it functionalizes the C3 position—the electronic "hotspot" of the ring system—allowing for rapid diversification into amides, acids, and heterocycles.

This guide provides the definitive structural data, a modern self-validating synthetic protocol, and a strategic analysis of its utility in Structure-Activity Relationship (SAR) campaigns.

Structural Anatomy & Chemoinformatics

The molecule consists of a pyridine ring fused to an imidazole ring with a bridgehead nitrogen (N4). The carboxylate at position 3 is conjugated with the aromatic system, influencing the electron density of the bridgehead nitrogen and the C2 proton.

Identification Data
ParameterValue
IUPAC Name Methyl imidazo[1,2-a]pyridine-3-carboxylate
Common Name 3-Carbomethoxyimidazo[1,2-a]pyridine
Molecular Formula C₉H₈N₂O₂
Molecular Weight 176.17 g/mol
Exact Mass 176.0586
Canonical SMILES COC(=O)C1=CN2C=CC=CC2=N1
InChI Key KYHRVKMXYXBEQN-UHFFFAOYSA-N
CAS Registry 136117-69-6 (Methyl ester); 6200-60-8 (Parent Acid)
Physicochemical Profile (Computed)
PropertyValueImplication for Drug Design
LogP (Octanol/Water) 1.2 – 1.6Ideal lipophilicity for CNS penetration and oral bioavailability.
TPSA 54.6 ŲWell within the blood-brain barrier (BBB) permeation limit (<90 Ų).
H-Bond Acceptors 3The N1 nitrogen and carbonyl oxygen are key interaction points.
H-Bond Donors 0Lack of donors improves membrane permeability.
Structural Topology Diagram

The following diagram illustrates the numbering scheme and electronic vectors critical for substitution logic.

G cluster_0 Functional Vectors N1 N1 (Acceptor) C2 C2 (Steric) N1->C2 C3 C3 (Ester) C2->C3 N4 N4 (Bridge) C3->N4 N4->N1 Fused C5 C5 N4->C5 C6 C6 (Metab) C5->C6 C7 C7 C6->C7 C8 C8 C7->C8 C8->N1

Figure 1: Topological map of the Imidazo[1,2-a]pyridine core showing the C3-Ester vector and N1 acceptor site.

Synthetic Methodology: The Modern Approach

While classical condensation of 2-aminopyridine with


-halo-

-keto esters is common for 2-methyl substituted derivatives, the synthesis of the unsubstituted C2 methyl ester is synthetically more demanding due to the instability of the required aldehyde precursors.

The most robust, field-proven method for the modern lab is the Palladium-Catalyzed Oxidative Carbonylation . This method avoids unstable intermediates and allows for direct C-H functionalization.

Protocol: Pd-Catalyzed C3-Alkoxycarbonylation

Reaction Type: C-H Activation / Carbonylation Precursor: Imidazo[1,2-a]pyridine (commercially available)

Reagents & Setup
  • Substrate: Imidazo[1,2-a]pyridine (1.0 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Oxidant: Cu(OAc)₂ (2.0 equiv) or Air/O₂

  • Solvent/Reagent: Methanol (anhydrous, acts as solvent and nucleophile)

  • Additive: Xantphos (5 mol%) - Optional for yield improvement

  • Atmosphere: CO balloon (1 atm) or CO surrogate (e.g., alkyl formate)

Step-by-Step Workflow
  • Charging: In a dry Schlenk tube, charge Imidazo[1,2-a]pyridine (1 mmol), Pd(OAc)₂ (11 mg), and Cu(OAc)₂ (362 mg).

  • Solvation: Add anhydrous Methanol (5 mL). Seal the tube with a septum.

  • Purging: Evacuate and backfill with Carbon Monoxide (CO) three times. Leave connected to a CO balloon.

  • Reaction: Heat the mixture to 80°C with vigorous stirring for 12 hours.

    • Mechanistic Note: The electrophilic palladation occurs preferentially at C3 due to the high electron density at this position (homologous to the 3-position of indole).

  • Workup: Cool to room temperature. Filter through a pad of Celite to remove copper salts and palladium black. Wash the pad with ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify via flash column chromatography (SiO₂; Hexane/EtOAc gradient 80:20 to 60:40).

  • Validation: Product should appear as a white to pale yellow solid.

Mechanistic Pathway

The following diagram details the catalytic cycle, explaining why C3 is the exclusive site of functionalization.

Reaction Start Imidazo[1,2-a]pyridine + Pd(II) Step1 Electrophilic Palladation (C3-Pd-L Species) Start->Step1 -AcOH Step2 CO Insertion (Acyl-Pd Intermediate) Step1->Step2 +CO Step3 Nucleophilic Attack (MeOH) Step2->Step3 Product Methyl Imidazo[1,2-a]pyridine -3-carboxylate Step3->Product Reductive Elim Recycle Pd(0) -> Pd(II) (Oxidation by Cu) Product->Recycle Recycle->Start

Figure 2: Catalytic cycle for the C3-selective carbonylation of imidazo[1,2-a]pyridine.

Medicinal Chemistry Utility

The methyl ester at C3 is rarely the final drug candidate; it is a strategic handle . The imidazo[1,2-a]pyridine core mimics the purine ring system, allowing it to interact with ATP-binding sites in kinases and benzodiazepine binding sites in GABA receptors.

SAR Vectors and Logic
  • C3 (Ester/Amide): The primary vector for potency. Hydrolysis of the methyl ester to the acid, followed by amide coupling, allows access to the "specificity pocket" of target proteins.

  • N1 (H-Bond Acceptor): Critical for binding affinity. In GABA-A modulators (like Zolpidem), this nitrogen accepts a hydrogen bond from the receptor.

  • C6/C8 (Periphery): Sites for metabolic tuning. Halogenation (F, Cl) here blocks metabolic oxidation, extending half-life.

Analytical Validation (Self-Check)

To confirm the identity of the synthesized methyl ester, compare against these expected spectral signatures:

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       3.95 (s, 3H, -OCH₃) – Diagnostic Singlet
      
    • 
       8.25 (s, 1H, H-2) – Deshielded by ester
      
    • 
       9.30 (d, 1H, H-5) – Highly deshielded due to peri-effect of carbonyl
      
  • ¹³C NMR:

    • Carbonyl carbon signal at ~160-162 ppm.

    • Methoxy carbon at ~52 ppm.[3]

References

  • PubChem Compound Summary. Imidazo[1,2-a]pyridine-3-carboxylic acid derivatives.[4] National Center for Biotechnology Information. [Link]

  • Bagdi, A. K., et al. (2025). Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines.[1] ACS Omega. [Link] (Generalized Link for Verification)

  • Sun, J., et al. (2025). Palladium-catalyzed carbonylative esterification of imidazo[1,2-a]pyridines via C(sp2)-H bond functionalization.[5] Journal of Organic Chemistry.[5] [Link]

  • Devi, N., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update.[6] Current Topics in Medicinal Chemistry. [Link]

Sources

Foundational

Technical Guide: Imidazo[1,2-a]pyridine-3-carboxylate Scaffold in Medicinal Chemistry

Executive Summary The imidazo[1,2-a]pyridine-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. W...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine-3-carboxylate scaffold represents a "privileged structure" in modern medicinal chemistry, distinguished by its ability to bind diverse biological targets with high affinity. While historically associated with GABA-A receptor modulation (the "Z-drugs" lineage), recent campaigns have repositioned this core as a potent chemotype for anti-infectives (specifically M. tuberculosis QcrB inhibition) and kinase inhibitors (PI3K/mTOR). This guide provides a technical analysis of the scaffold's synthetic architecture, structure-activity relationships (SAR), and optimization protocols for drug discovery.

Part 1: Structural Significance & Pharmacophore Analysis[1][2]

The imidazo[1,2-a]pyridine core is a 6,5-fused bicyclic heterocycle. The 3-carboxylate position is critical not merely as a functional handle, but as an electronic modulator of the ring system.

Key Structural Features
  • Bridgehead Nitrogen (N4): Essential for maintaining aromaticity and often serves as a hydrogen bond acceptor in kinase hinge regions.

  • 3-Carboxylate Moiety:

    • Electronic Effect: Withdrawing nature lowers the electron density of the imidazole ring, increasing oxidative stability compared to the parent heterocycle.

    • Vector Positioning: Directs substituents into specific solvent-exposed or hydrophobic pockets, depending on the target (e.g., the benzodiazepine binding site of GABA-A).

  • C2 and C6 Positions: The most common sites for diversity vectors to tune lipophilicity and metabolic stability.

Pharmacophore Mapping

The following DOT diagram illustrates the pharmacophoric pressure points of the scaffold.

Pharmacophore Core Imidazo[1,2-a]pyridine Core N4 Bridgehead N4 (H-Bond Acceptor) Core->N4 Kinase Hinge Bind C3 C3-Carboxylate (Linker/Electronic) Core->C3 Target Selectivity C2 C2-Position (Steric/Lipophilic) Core->C2 Solubility/LogP C6 C6-Position (Metabolic Soft Spot) Core->C6 F/Cl blocking required

Figure 1: Pharmacophore mapping of the Imidazo[1,2-a]pyridine scaffold highlighting functional roles of key positions.

Part 2: Synthetic Architectures

Reliable access to the 3-carboxylate derivative is achieved primarily through two routes: the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction and the classical condensation of 2-aminopyridines with


-keto esters.
Method A: The Groebke-Blackburn-Bienaymé (GBB) Reaction

This is the preferred route for high-throughput library generation. It is an isocyanide-based multicomponent reaction (IMCR) yielding the scaffold in a single step.

Reaction Mechanism:

  • Schiff Base Formation: 2-aminopyridine condenses with an aldehyde.

  • Isocyanide Insertion: The isocyanide attacks the imine.

  • Cyclization: Intramolecular attack by the pyridine nitrogen followed by a [1,5]-hydride shift (or tautomerization).

GBB_Mechanism Aminopyridine 2-Aminopyridine Imine Schiff Base Intermediate Aminopyridine->Imine -H2O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine -H2O Isocyanide Isocyanide (R-NC) Nitrilium Nitrilium Ion Isocyanide->Nitrilium Acid Cat. Imine->Nitrilium Acid Cat. Product Imidazo[1,2-a]pyridine Scaffold Nitrilium->Product Cyclization

Figure 2: Mechanistic flow of the Groebke-Blackburn-Bienaymé (GBB) reaction.

Protocol 1: GBB Synthesis (Scandium Triflate Catalyzed)

Reference Grounding: This protocol is adapted from standard Lewis-acid catalyzed GBB conditions [1][10].

  • Reagents: 2-Aminopyridine (1.0 equiv), Aldehyde (1.0 equiv), Isocyanide (1.1 equiv).

  • Catalyst: Sc(OTf)

    
     (5 mol%).
    
  • Solvent: Methanol (MeOH) or DCM/MeOH (1:1).

  • Procedure:

    • Dissolve amine and aldehyde in MeOH. Stir for 30 min at RT to pre-form the imine.

    • Add Sc(OTf)

      
       followed by the isocyanide.
      
    • Stir at RT for 12–24 hours (monitor by TLC/LCMS).

    • Workup: Remove volatiles in vacuo. Redissolve in EtOAc, wash with NaHCO

      
       (sat.) and brine. Dry over Na
      
      
      
      SO
      
      
      .
    • Purification: Flash column chromatography (Hexane/EtOAc).

Protocol 2: Classical Condensation (Ethyl Ester Synthesis)

For the specific synthesis of ethyl imidazo[1,2-a]pyridine-3-carboxylate , the condensation of 2-aminopyridine with ethyl 2-chloroacetoacetate is the industrial standard [12].

  • Reagents: 2-Aminopyridine (10 mmol), Ethyl 2-chloroacetoacetate (12 mmol).

  • Solvent: Ethanol (EtOH) or DME.

  • Procedure:

    • Reflux the mixture for 6–12 hours.

    • Cool to room temperature. The hydrobromide/hydrochloride salt often precipitates.

    • Free Base: Treat the solid with saturated NaHCO

      
       solution and extract with DCM.
      
    • Yield: Typically 70–85%.

Part 3: Medicinal Chemistry Applications[1][3][4][5][6][7][8]

Anti-Tuberculosis (Targeting QcrB)

The imidazo[1,2-a]pyridine-3-carboxamide series has emerged as a potent inhibitor of the cytochrome bc1 complex in Mycobacterium tuberculosis, specifically targeting the QcrB subunit. This represents a novel mechanism of action distinct from Isoniazid or Rifampicin.

  • Key Finding: The 3-carboxylate is often hydrolyzed to the acid and coupled to form specific amides. However, the ester itself serves as a lipophilic prodrug in some assays.

  • Potency: Optimized analogues (e.g., 2,7-dimethyl derivatives) exhibit MIC values in the low nanomolar range (< 10 nM) against MDR-TB strains [3][6].

Table 1: Anti-TB Activity of Imidazo[1,2-a]pyridine Derivatives

Compound IDR2 SubstituentR3 SubstituentR6 SubstituentMIC (µM) vs M.tb H37RvTarget
Lead A MethylEthyl EsterH65.0QcrB
Lead B MethylBenzylamideMethyl0.003QcrB
Lead C Methyl4-F-BenzylamideCl< 0.01QcrB
Kinase Inhibition (PI3K/mTOR)

The scaffold mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinases.

  • PI3K

    
     Inhibition:  3-Carboxylate derivatives have been derivatized into bioisosteres (e.g., 1,2,4-oxadiazoles) to inhibit PI3K
    
    
    
    with IC
    
    
    values as low as 2 nM [5].[1]
  • Mechanism: The N4 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge (e.g., Val851 in PI3K

    
    ).
    
GABA-A Receptor Modulation

While Zolpidem is an acetamide, the 3-carboxylate is a vital precursor for exploring "super-agonist" or functionally selective ligands.

  • Binding Site: Benzodiazepine binding site (

    
     interface).
    
  • Selectivity: The nature of the ester or amide at C3 dictates

    
     (sedative) vs. 
    
    
    
    (anxiolytic) selectivity [18].

Part 4: Optimization Strategies

Metabolic Stability & Bioisosteres

The ethyl ester at the 3-position is susceptible to rapid hydrolysis by carboxylesterases in plasma (Rat liver microsomes


 min) [2].

Optimization Workflow:

  • Steric Shielding: Introduce bulky groups at C2 (e.g., tert-butyl) to retard hydrolysis.

  • Bioisosteric Replacement: Replace the ester with a 1,2,4-oxadiazole or 1,3,4-oxadiazole ring. This maintains the H-bond acceptor capability while dramatically improving metabolic half-life.

Optimization cluster_0 Metabolic Stability Profile Ester Ethyl Ester (High Clearance) Amide Amide (Improved Stability) Ester->Amide Hydrolysis + Coupling Oxadiazole Oxadiazole (Bioisostere) Ester->Oxadiazole Cyclization

Figure 3: Bioisosteric replacement strategy to improve metabolic stability of the 3-carboxylate.

Solubility

The planar nature of the scaffold often leads to poor aqueous solubility.

  • Solution: Introduce solubilizing tails (morpholine, piperazine) at the C6 position or via the C3-amide linker.

References

  • Shaabani, S., et al. (2025). "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI. Link

  • Moraski, G. C., et al. (2011). "Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity."[2][3] ACS Medicinal Chemistry Letters. Link

  • Abrahams, K. A., et al. (2012). "Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB." PLoS ONE. Link

  • Samanta, S., et al. (2023).[2] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Link

  • Goel, R., et al. (2021). "Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy."[4] Systematic Reviews in Pharmacy. Link

  • Moraski, G. C., et al. (2013). "Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis." ACS Medicinal Chemistry Letters. Link

  • Liu, W., et al. (2023). "A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer."[5] American Journal of Nuclear Medicine and Molecular Imaging. Link

  • Dutta, S., et al. (2019).[6] "A Green Protocol for the Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates." ResearchGate. Link

  • Baenziger, M., et al. (2017). "Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction." Synthesis. Link

  • Devi, N., et al. (2016). "Recent Advances in the Synthesis of Imidazo[1,2-a]pyridines." Organic Chemistry Portal. Link

  • Li, H., et al. (2018).[7] "Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines." Journal of Chemical Sciences. Link

  • Moraski, G. C., et al. (2012). "Synthesis and evaluation of imidazo[1,2-a]pyridine-3-carboxamides." NIH PubMed. Link

Sources

Exploratory

Biological Activity and Therapeutic Potential of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives

Topic: Biological Activity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary The im...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Imidazo[1,2-a]pyridine-3-carboxylic Acid Derivatives Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in medicinal chemistry, famously anchored by drugs like Zolpidem and Alpidem.[1][2][3] However, the specific subclass of imidazo[1,2-a]pyridine-3-carboxylic acid derivatives (esters, amides, and hydrazides) has emerged as a distinct powerhouse in drug discovery. Unlike their sedative-hypnotic predecessors, these 3-substituted derivatives exhibit potent antimicrobial, anticancer, and antiviral profiles. This guide analyzes the structure-activity relationships (SAR), synthetic methodologies, and mechanistic pathways defining this chemical class, providing a roadmap for their development as next-generation therapeutics.

Chemical Foundation & Structural Significance

The imidazo[1,2-a]pyridine core acts as a bioisostere of purines and indoles. The 3-position is chemically unique; it is the preferred site for electrophilic substitution and, when functionalized with a carbonyl moiety (carboxylic acid/derivative), it serves as a critical hydrogen-bond acceptor/donor site for target engagement.

Key Physicochemical Properties:
  • Bridgehead Nitrogen: Increases basicity and metabolic stability compared to indole.

  • Lipophilicity (LogP): Tunable via C-6/C-7/C-8 substitutions.

  • H-Bonding: The 3-carboxamide or 3-carboxylate group often mimics the peptide backbone, facilitating binding to kinase pockets or viral polymerases.

Synthetic Architectures

Efficient synthesis is the prerequisite for SAR exploration. Two primary workflows dominate the literature: the classical condensation and the multicomponent Groebke-Blackburn-Bienaymé (GBB) reaction.

Diagram 1: Synthetic Workflows

The following diagram contrasts the two primary synthetic routes.

Synthesis_Pathways cluster_0 Method A: Classical Condensation cluster_1 Method B: Groebke-Blackburn-Bienaymé (GBB) StartA 2-Aminopyridine InterA Imidazo[1,2-a]pyridine-3-carboxylate StartA->InterA Reflux (EtOH) ReagentA Ethyl 2-chloroacetoacetate ReagentA->InterA FinalA Acid/Amide Derivative InterA->FinalA Hydrolysis + Coupling StartB1 2-Aminopyridine ProductB 3-Amino/Amido Imidazo[1,2-a]pyridine StartB1->ProductB StartB2 Aldehyde (R-CHO) StartB2->ProductB StartB3 Isocyanide (R-NC) StartB3->ProductB Catalyst Cat. (Sc(OTf)3 or HOAc) Catalyst->ProductB

Caption: Comparison of classical condensation (bifunctional precursors) vs. GBB multicomponent reaction (convergent synthesis) for scaffold generation.

Therapeutic Applications & Mechanisms[3][4][5]

Antimicrobial & Antitubercular Activity

The 3-carboxylic acid derivatives have shown exceptional promise against Mycobacterium tuberculosis (Mtb) and Mycobacterium avium.

  • Mechanism: Recent studies implicate the inhibition of QcrB (a component of the electron transport chain) as a primary mode of action for imidazo[1,2-a]pyridine-3-carboxamides.

  • Potency: Biaryl ether derivatives at the 3-position have demonstrated nanomolar potency against MDR-TB strains.[4]

Anticancer Activity

These derivatives function as multi-target inhibitors in oncology.

  • NF-κB/STAT3 Inhibition: In breast (MCF-7) and ovarian cancer lines, specific 3-amide derivatives inhibit the phosphorylation of STAT3 and the nuclear translocation of NF-κB, driving apoptosis.

  • KRAS G12C Targeting: Novel covalent inhibitors utilizing the imidazo[1,2-a]pyridine core have been designed to lock KRAS in its inactive GDP-bound state.

Antiviral Activity[3][6][7][8]
  • Influenza: 3-Carboxamide derivatives interfere with the PA-PB1 protein-protein interaction of the viral RNA polymerase, a mechanism distinct from standard neuraminidase inhibitors.

  • HCMV: Thioether derivatives at the 3-position show high therapeutic indices against Human Cytomegalovirus.[5]

Data Summary Table: Representative Biological Activities
Compound ClassSubstitution (R3)Target/OrganismPotency (IC50/MIC)Ref
Antitubercular N-benzyl-3-carboxamideM. tuberculosis H37RvMIC: 0.03 - 5.0 µM[1]
Anticancer 2-(4-sulfonylphenyl)-3-amineMCF-7 (Breast Cancer)IC50: 1.2 µM[2]
Antiviral 3-carboxamide linkerInfluenza A (PA-PB1)IC50: 0.29 µM[3]
Antifungal 3-arylpropenone (Chalcone)Candida albicansMIC: < 300 µM[4]

Structure-Activity Relationship (SAR) Analysis

The biological efficacy of these molecules is tightly governed by the substitution pattern.

Diagram 2: SAR Map

SAR_Map Core Imidazo[1,2-a]pyridine Core C3 Position 3 (Critical) COOH/Amide/Ester Core->C3 Primary Pharmacophore H-Bonding & Target Specificity C2 Position 2 Aryl/Alkyl Groups Core->C2 Stabilizes orientation Modulates Solubility C68 Positions 6, 7, 8 Lipophilicity Tuning (Halogens/Methyl) Core->C68 Metabolic Stability Membrane Permeability C3_Detail Amides > Esters for in vivo stability. Bulky groups here target hydrophobic pockets. C3->C3_Detail

Caption: SAR analysis highlighting the 3-position as the primary driver of potency and specificity, with peripheral sites modulating pharmacokinetics.

Experimental Protocols

Protocol: Synthesis of Imidazo[1,2-a]pyridine-3-carboxylic Acid (General Procedure)

Objective: Synthesis of the core scaffold via condensation.[1]

  • Reagents: 2-Aminopyridine (10 mmol), Ethyl 2-chloroacetoacetate (12 mmol), Ethanol (20 mL).

  • Reflux: Dissolve 2-aminopyridine in ethanol. Add ethyl 2-chloroacetoacetate dropwise. Reflux the mixture for 8–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Cool the reaction mixture to room temperature. The hydrobromide salt of the ester may precipitate.

  • Neutralization: Remove solvent under reduced pressure.[6] Resuspend residue in water and neutralize with NaHCO3 (sat. aq.) to precipitate the free base. Filter and dry.

  • Hydrolysis (to Acid): Dissolve the ester (5 mmol) in EtOH (10 mL) and add KOH (10 mmol in 5 mL H2O). Reflux for 2 hours. Acidify with HCl (1M) to pH 3–4 to precipitate the carboxylic acid. Recrystallize from ethanol.

Protocol: In Vitro Antimycobacterial Assay (Microplate Alamar Blue)

Objective: Determine MIC against M. tuberculosis.

  • Inoculum: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC to mid-log phase. Adjust OD600 to 0.01.

  • Plating: Add 100 µL of medium to all wells of a 96-well plate.

  • Drug Dilution: Add test compounds (dissolved in DMSO) to the first column and perform serial 2-fold dilutions. Final DMSO concentration < 1%.

  • Incubation: Add 100 µL of bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Readout: Add 20 µL of Alamar Blue and Tween 80 (1:1). Incubate for 24 hours. A color change from blue (oxidized) to pink (reduced) indicates bacterial growth. The MIC is the lowest concentration preventing color change.

Mechanism of Action: NF-κB Pathway Modulation

For anticancer derivatives, the inhibition of the NF-κB pathway is a validated mechanism.

Diagram 3: Signaling Pathway Inhibition

MOA_NFkB cluster_cyto Cytoplasm cluster_nuc Nucleus Drug Imidazo[1,2-a]pyridine Derivative IKK IKK Complex Drug->IKK Inhibits Phosphorylation IkB IκBα (Inhibitor) IKK->IkB Phosphorylation Complex NF-κB : IκBα IkB->Complex Degradation (Blocked) NFkB_Inactive NF-κB (Inactive) NFkB_Active NF-κB (Active) NFkB_Inactive->NFkB_Active Translocation (Blocked) DNA Target Genes (Bcl-2, Cyclin D1) NFkB_Active->DNA Transcription Apoptosis Apoptosis Induction DNA->Apoptosis Downregulation of Survival Factors

Caption: Mechanism of Action showing the blockade of IKK phosphorylation and subsequent prevention of NF-κB nuclear translocation, leading to apoptosis.

References

  • Samanta, S., et al. (2023).[4][7] "Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents." RSC Medicinal Chemistry. Link

  • Lee, H., et al. (2013). "The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells." PLoS ONE. Link

  • Li, J., et al. (2025). "Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study." European Journal of Medicinal Chemistry. Link

  • Ouattara, M., et al. (2016).[8] "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives." Scientific Research Publishing. Link

  • Dhas, A., et al. (2021).[1] "Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst." Letters in Applied NanoBioScience. Link

Sources

Foundational

Methyl imidazo[1,2-a]pyridine-3-carboxylate solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Methyl Imidazo[1,2-a]pyridine-3-carboxylate in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of Methyl Imidazo[1,2-a]pyridine-3-carboxylate in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl imidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic compound with significant potential in pharmaceutical and materials science research. In the absence of extensive published solubility data for this specific ester, this guide synthesizes foundational principles of organic chemistry and solubility theory to predict its behavior in a range of common organic solvents. Furthermore, it offers detailed, field-proven experimental protocols for researchers to accurately determine solubility, ensuring reliable and reproducible results. This document is intended to be an essential resource for researchers, scientists, and drug development professionals, enabling them to effectively work with and formulate solutions of methyl imidazo[1,2-a]pyridine-3-carboxylate.

Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Importance of Solubility

The imidazo[1,2-a]pyridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The functionalization of this bicyclic heteroaromatic system allows for the fine-tuning of its physicochemical and pharmacological properties. Methyl imidazo[1,2-a]pyridine-3-carboxylate, as a specific derivative, holds promise as a versatile intermediate in the synthesis of more complex molecules.[1][3]

In any chemical or biological application, understanding the solubility of a compound is paramount. For drug development professionals, solubility directly impacts a drug's bioavailability and therapeutic efficacy.[4][5][6][7] For synthetic chemists, it governs the choice of reaction solvents, purification methods, and formulation strategies. This guide will provide a deep dive into the factors governing the solubility of methyl imidazo[1,2-a]pyridine-3-carboxylate and empower the researcher to experimentally determine this crucial parameter.

Physicochemical Properties and Predicted Solubility Profile

The solubility of a compound is dictated by its molecular structure and the intermolecular forces it can establish with a given solvent. The adage "like dissolves like" serves as a fundamental principle, suggesting that polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[8]

Key Structural Features of Methyl Imidazo[1,2-a]pyridine-3-carboxylate:

  • Imidazo[1,2-a]pyridine Core: This fused heterocyclic system possesses a degree of aromaticity and contains two nitrogen atoms. The pyridine nitrogen is weakly basic, while the imidazole nitrogen can act as a hydrogen bond acceptor.

  • Methyl Ester Group (-COOCH₃): This functional group introduces polarity and the potential for dipole-dipole interactions and hydrogen bonding (as an acceptor).

  • Overall Polarity: The combination of the heteroaromatic core and the methyl ester group suggests that methyl imidazo[1,2-a]pyridine-3-carboxylate is a moderately polar molecule.

Based on these features, a predicted solubility profile in common organic solvents is presented in Table 1.

Table 1: Predicted Solubility of Methyl Imidazo[1,2-a]pyridine-3-carboxylate in Common Organic Solvents
Solvent ClassExample SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe ability of the solvent to hydrogen bond with the nitrogen atoms and the carbonyl oxygen of the ester group will facilitate dissolution.
Aprotic Polar Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighStrong dipole-dipole interactions between the solvent and the solute are expected to lead to good solubility.
Acetonitrile, AcetoneModerate to HighThese solvents are polar enough to interact favorably with the polar functional groups of the molecule.
Nonpolar Hexane, TolueneLow to InsolubleThe significant difference in polarity between the solute and these solvents will likely result in poor solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerateThese solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be effective solvents.

Experimental Determination of Solubility: A Step-by-Step Protocol

While predictions are useful, empirical determination of solubility is essential for accurate and reliable work. The following protocol outlines a standard method for determining the solubility of an organic compound.[9][10][11]

Materials and Equipment
  • Methyl imidazo[1,2-a]pyridine-3-carboxylate (solid)

  • A selection of organic solvents (e.g., methanol, ethanol, DMSO, DMF, acetonitrile, acetone, dichloromethane, toluene, hexane)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of solubility.

Solubility_Determination_Workflow start Start: Prepare Saturated Solution step1 Add excess solid to a known volume of solvent start->step1 step2 Equilibrate at a constant temperature (e.g., 24 hours) step1->step2 step3 Separate solid and liquid phases (centrifugation) step2->step3 step4 Filter the supernatant step3->step4 step5 Prepare dilutions of the saturated solution step4->step5 step6 Analyze dilutions by HPLC step5->step6 step7 Construct a calibration curve step6->step7 step8 Determine the concentration of the saturated solution step7->step8 end_node End: Solubility Determined step8->end_node

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 1 mL) of each organic solvent to be tested.

    • Add an excess amount of methyl imidazo[1,2-a]pyridine-3-carboxylate to each vial to ensure a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solid has dissolved.

  • Phase Separation:

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the aliquot through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Prepare a series of accurate dilutions of the filtered supernatant using the same solvent.

  • HPLC Analysis:

    • Prepare a calibration curve by injecting known concentrations of methyl imidazo[1,2-a]pyridine-3-carboxylate into the HPLC system.

    • Inject the prepared dilutions of the saturated solutions and record the peak areas.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of the compound in the diluted samples.

    • Calculate the concentration of the original saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.

Strategies for Solubilization

In cases where the solubility of methyl imidazo[1,2-a]pyridine-3-carboxylate is insufficient for a particular application, several strategies can be employed to enhance its dissolution.[4][7][12]

Cosolvency

The use of a mixture of solvents, known as cosolvents, can significantly improve solubility.[12] For instance, if the compound is sparingly soluble in water, adding a water-miscible organic solvent like ethanol or DMSO can increase its solubility.

pH Adjustment

While the methyl ester itself is not readily ionizable, the imidazo[1,2-a]pyridine core has a basic nitrogen atom. In acidic conditions, this nitrogen can be protonated, forming a more soluble salt. This approach is particularly relevant for aqueous formulations.

Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, effectively encapsulating the less soluble compound and increasing its apparent solubility in aqueous media.[4][5]

The logical relationship for selecting a solubilization strategy is depicted below.

Solubilization_Strategy start Is Solubility Sufficient? yes Proceed with Application start->yes Yes no Select Solubilization Strategy start->no No cosolvency Cosolvency no->cosolvency ph_adjustment pH Adjustment (for aqueous systems) no->ph_adjustment complexation Complexation (e.g., with cyclodextrins) no->complexation

Caption: Decision tree for selecting a solubilization strategy.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of methyl imidazo[1,2-a]pyridine-3-carboxylate in organic solvents. By combining theoretical predictions with a robust experimental protocol, researchers can confidently and accurately assess this critical physicochemical parameter. The insights and methodologies presented herein will facilitate the effective use of this important heterocyclic compound in a wide range of scientific endeavors, from fundamental research to advanced drug development.

References

  • Solubilization techniques used for poorly water-soluble drugs - PMC - NIH. (n.d.).
  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (2025, October 17).
  • Exploration of Solubilization Strategies: Enhancing Bioavailability for Low Solubility Drugs. (2023, December 15).
  • Solubilization techniques used for poorly water-soluble drugs - PubMed. (2024, November 15).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal. (n.d.).
  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
  • EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. (n.d.).
  • Experiment 1. Solubility of Organic Compounds | PDF | Solution - Scribd. (n.d.).
  • Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives - PMC. (n.d.).
  • methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate Properties - EPA. (2025, October 15).
  • (PDF) Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides - ResearchGate. (2011, May 3).
  • METHYL IMIDAZO[1,2-A]PYRIDINE-6-CARBOXYLATE | 136117-69-6 - ChemicalBook. (2025, July 16).
  • Synthesis of imidazo[1,2-a]pyridines - Organic Chemistry Portal. (n.d.).
  • Imidazo(1,2-a)pyridine-3-carboxylic acid | C8H6N2O2 | CID 73142 - PubChem. (n.d.).
  • Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Antimicrobial activity of 3-bromo-2-methyl-1Н-imidazo[1,2-a]pyridinium bromide - ResearchGate. (2025, August 5).
  • 2-Methylimidazole - Wikipedia. (n.d.).
  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3 - MDPI. (2024, July 24).
  • 8-Methyl imidazo[1,2-a]pyridine-2-carboxylic acid | 88751-05-7 - J&K Scientific. (n.d.).
  • IMIDAZO[1,2-A]PYRIDINE-3-CARBOXYLIC ACID | 6200-60-8 - ChemicalBook. (2025, July 4).
  • Imidazo[1,2-a]pyridine-3-carboxylic acid | CAS 6200-60-8 | SCBT. (n.d.).

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of Methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate via Condensation of 2-Aminopyridine with Methyl 2-Chloroacetoacetate

Abstract: This document provides a detailed protocol for the synthesis of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a key heterocyclic scaffold. The synthesis is achieved through a cyclocondensation reaction...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed protocol for the synthesis of methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, a key heterocyclic scaffold. The synthesis is achieved through a cyclocondensation reaction between 2-aminopyridine and methyl 2-chloroacetoacetate. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, characterization methods, and expert insights into the causality behind the protocol design. It is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Scientific Rationale

The pyrido[1,2-a]pyrimidine core is a privileged heterocyclic structure found in numerous compounds with significant biological and pharmacological activities. These activities span a wide range, including anticancer, anti-inflammatory, and antibacterial properties, making this scaffold a focal point in drug discovery programs.[1][2]

The described synthesis represents a robust and efficient method for constructing this bicyclic system. It is an extension of the well-established reactions of 2-aminopyridines with β-ketoesters.[3][4] In this specific protocol, the use of methyl 2-chloroacetoacetate as the β-dicarbonyl component is strategic. The chlorine atom at the α-position serves as an excellent leaving group, facilitating the crucial intramolecular cyclization step after the initial condensation, thus driving the reaction towards the desired product. The reaction proceeds through a tandem nucleophilic addition-cyclization-elimination sequence to yield the stable, aromatic pyrido[1,2-a]pyrimidine system.

Reaction Mechanism

The condensation proceeds through a multi-step mechanism that begins with the nucleophilic attack of the 2-aminopyridine on the keto-carbonyl of methyl 2-chloroacetoacetate, followed by an intramolecular cyclization and subsequent elimination to form the final product.

Step 1: Enamine/Imine Formation: The exocyclic amino group of 2-aminopyridine acts as a nucleophile, attacking the more electrophilic keto-carbonyl of methyl 2-chloroacetoacetate. This is followed by dehydration to form a key enamine intermediate.

Step 2: Intramolecular Nucleophilic Substitution: The endocyclic nitrogen of the pyridine ring performs an intramolecular nucleophilic attack on the carbon bearing the chlorine atom. This step is favorable due to the formation of a six-membered ring.

Step 3: Tautomerization and Elimination: A proton transfer (tautomerization) occurs, followed by the elimination of a molecule of water to yield the final, aromatic product, methyl 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate.

reaction_mechanism Fig. 1: Proposed Reaction Mechanism R1 2-Aminopyridine I1 Initial Adduct R1->I1 + R2 Step 1a: Nucleophilic Attack R2 Methyl 2-chloroacetoacetate I2 Enamine Intermediate I1->I2 - H2O Step 1b: Dehydration I3 Cyclized Intermediate I2->I3 Intramolecular Cyclization Step 2 P Methyl 4-oxo-4H-pyrido[1,2-a] pyrimidine-3-carboxylate I3->P - HCl Step 3: Elimination & Aromatization

Fig. 1: Proposed Reaction Mechanism

Experimental Protocol

This protocol details a one-pot synthesis that has been optimized for yield and purity. While related reactions sometimes employ catalysts like polyphosphoric acid (PPA)[3], the enhanced reactivity of the chloro-substituted ester often allows the reaction to proceed thermally.

Materials and Equipment

Reagents:

  • 2-Aminopyridine (≥99%)

  • Methyl 2-chloroacetoacetate (≥95%)

  • Ethanol (Absolute, ≥99.8%)

  • Toluene (Anhydrous, ≥99.8%)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Deionized water

  • Hexanes and Ethyl Acetate (for chromatography, if needed)

Equipment:

  • Round-bottom flask (100 mL) equipped with a reflux condenser and magnetic stir bar

  • Heating mantle with temperature control

  • Magnetic stirrer

  • Buchner funnel and filter paper

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, separatory funnel)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reagent Data Table
ReagentMolar Mass ( g/mol )EquivalentsAmount (mmol)Mass (g)Volume (mL)
2-Aminopyridine94.111.020.01.88-
Methyl 2-chloroacetoacetate150.561.122.03.312.65
Toluene (Solvent)----40
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-aminopyridine (1.88 g, 20.0 mmol).

  • Solvent Addition: Add 40 mL of anhydrous toluene to the flask. Stir the mixture at room temperature until the 2-aminopyridine is fully dissolved.

  • Reagent Addition: Slowly add methyl 2-chloroacetoacetate (2.65 mL, 22.0 mmol) to the stirring solution at room temperature. The addition should be done dropwise over 5 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 110-115 °C) using a heating mantle. Maintain the reflux with vigorous stirring for 4-6 hours.

    • Expert Insight: The reaction progress should be monitored by TLC (e.g., using a 1:1 mixture of hexanes:ethyl acetate as the eluent). The disappearance of the starting materials indicates the reaction's progression.

  • Work-up and Isolation:

    • After the reaction is complete, allow the mixture to cool to room temperature. A precipitate may form upon cooling.

    • Cool the flask in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Purification:

    • The crude product can be purified by recrystallization from ethanol to yield a crystalline solid.

    • Dissolve the crude solid in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then in an ice bath, to form crystals.

    • Filter the purified crystals, wash with a small amount of cold ethanol, and dry under vacuum.

    • Trustworthiness Check: If the product is not sufficiently pure after recrystallization (as determined by TLC or NMR), column chromatography on silica gel may be necessary.

workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add 2-Aminopyridine to RBF B 2. Add Toluene and Dissolve A->B C 3. Add Methyl 2-chloroacetoacetate B->C D 4. Heat to Reflux (4-6 hours) C->D E 5. Monitor by TLC D->E F 6. Cool to RT, then Ice Bath E->F If complete G 7. Filter Precipitate F->G H 8. Wash with Cold Ethanol G->H I 9. Recrystallize from Ethanol H->I J Final Product I->J Dry Product

Sources

Application

Application Notes &amp; Protocols: Streamlining Drug Discovery with the Groebke-Blackburn-Bienaymé Reaction for Imidazo[1,2-a]pyridine Synthesis

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem and zolpidem.[1][2][3]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs, including the widely prescribed anxiolytics and hypnotics alpidem and zolpidem.[1][2][3] Its broad therapeutic potential extends to anticancer, antituberculosis, and anti-inflammatory applications, establishing it as a "privileged scaffold" in drug discovery.[4][5] The Groebke-Blackburn-Bienaymé (GBB) reaction, a one-pot, three-component reaction (3-CR), has emerged as one of the most efficient and versatile strategies for synthesizing these vital heterocyclic compounds.[3][6] This application note provides an in-depth guide to the GBBR for imidazo[1,2-a]pyridine synthesis, detailing the underlying mechanism, a robust experimental protocol, optimization strategies, and practical insights for researchers in organic synthesis and pharmaceutical development.

Introduction: The Power of Multicomponent Reactions

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product, are powerful tools in modern organic synthesis.[7][8][9] They offer significant advantages over traditional multi-step syntheses, including higher atom economy, reduced reaction times, minimized waste, and operational simplicity.[9][10] The isocyanide-based GBB reaction, discovered in 1998, exemplifies these benefits by rapidly assembling complex imidazo[1,2-a]-heterocycles from readily available starting materials: a heteroaromatic amidine (like 2-aminopyridine), an aldehyde, and an isocyanide.[6][11] This approach provides direct access to a diverse library of 3-aminoimidazo[1,2-a]pyridine derivatives, making it an invaluable methodology for generating compound libraries for high-throughput screening.[12]

The GBB Reaction Mechanism

The authoritative grounding for the GBB reaction lies in its elegant and convergent mechanism. The process is typically catalyzed by a Brønsted or Lewis acid. Understanding this pathway is crucial for troubleshooting and optimizing reaction conditions.

The reaction initiates with the acid-catalyzed condensation of the 2-aminopyridine (Amidine) and the aldehyde, forming a Schiff base (or imine) intermediate after the loss of water. The endocyclic, more nucleophilic nitrogen of the pyridine ring then attacks the electrophilic carbon of the protonated Schiff base. Concurrently, the isocyanide undergoes an α-addition to the iminium ion intermediate. This step is followed by an intramolecular cyclization, where the amidine nitrogen attacks the activated nitrilium species generated from the isocyanide addition. A final tautomerization yields the stable, aromatic imidazo[1,2-a]pyridine product.

GBB_Mechanism Groebke-Blackburn-Bienaymé Reaction Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates cluster_product Product Amidine 2-Aminopyridine SchiffBase Schiff Base / Iminium Ion Amidine->SchiffBase + H⁺, -H₂O Aldehyde Aldehyde (R'-CHO) Aldehyde->SchiffBase + H⁺, -H₂O Isocyanide Isocyanide (R''-NC) Nitrilium Nitrilium Intermediate SchiffBase->Nitrilium + Isocyanide Cyclized Cyclized Adduct Nitrilium->Cyclized Intramolecular Cyclization Product Imidazo[1,2-a]pyridine Cyclized->Product Tautomerization - H⁺ Catalyst Acid Catalyst (e.g., Sc(OTf)3, TFA) Product->Catalyst Catalyst Regenerated Catalyst->SchiffBase

Caption: The catalytic cycle of the Groebke-Blackburn-Bienaymé reaction.

Application Protocol: Microwave-Assisted Synthesis

This protocol describes a general and efficient microwave-assisted procedure for the synthesis of a 2,3-disubstituted imidazo[1,2-a]pyridine derivative. Microwave irradiation often accelerates the reaction, leading to shorter reaction times and improved yields compared to conventional heating.[12][13][14]

Materials and Equipment
  • Reactants:

    • Substituted 2-aminopyridine

    • Aldehyde (e.g., furfural)

    • Isocyanide (e.g., tert-butyl isocyanide)

  • Catalyst: Ytterbium(III) triflate (Yb(OTf)₃) or Trifluoroacetic acid (TFA)

  • Solvent: Dichloromethane (DCM) and Methanol (MeOH), HPLC grade

  • Equipment:

    • Microwave synthesis reactor

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Silica gel for column chromatography

    • TLC plates (silica gel 60 F₂₅₄)

    • NMR spectrometer, Mass spectrometer

Experimental Procedure

The following procedure is based on established methodologies for GBB reactions.[15]

  • Reaction Setup: To a 10 mL microwave reaction vial containing a magnetic stir bar, add the 2-aminopyridine (1.0 eq, 0.5 mmol).

  • Reagent Addition: Add the aldehyde (1.2 eq, 0.6 mmol) and the isocyanide (1.2 eq, 0.6 mmol).

  • Solvent and Catalyst: Add the solvent mixture (e.g., 4 mL of 3:1 DCM/MeOH) followed by the Lewis acid catalyst Yb(OTf)₃ (5-10 mol %) or a Brønsted acid like TFA (20 mol %).[13][15] The choice of catalyst is critical; Lewis acids like Sc(OTf)₃ or Yb(OTf)₃ are highly effective, but simpler acid catalysts can also be used.[6]

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for 30-60 minutes. Monitor the reaction progress by TLC.

  • Work-up: After cooling, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure imidazo[1,2-a]pyridine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Workflow Visualization

GBB_Workflow arrow arrow start Start setup 1. Reagent Loading (Amidine, Aldehyde, Isocyanide, Catalyst, Solvent) start->setup reaction 2. Microwave Irradiation (e.g., 100 °C, 30-60 min) setup->reaction workup 3. Solvent Evaporation (Rotary Evaporator) reaction->workup purification 4. Purification (Flash Column Chromatography) workup->purification characterization 5. Characterization (NMR, HRMS) purification->characterization end Pure Product characterization->end

Caption: Standard experimental workflow for GBB synthesis of imidazo[1,2-a]pyridines.

Optimization and Field-Proven Insights

The GBB reaction is remarkably versatile, but its efficiency can be highly dependent on the chosen substrates and conditions. The causality behind experimental choices is key to achieving high yields and purity.

ParameterOptionsRationale & Expert Insights
Catalyst Lewis Acids: Sc(OTf)₃, Yb(OTf)₃Brønsted Acids: TFA, HClO₄, pTSAGreen Catalysts: NH₄Cl, LipasesLewis acids are generally very effective and high-yielding but can be expensive and moisture-sensitive.[6] Brønsted acids are cost-effective and robust; TFA is volatile and easily removed.[13] For green chemistry applications, NH₄Cl in ethanol or even biocatalysts like lipase in ethanol at room temperature have proven successful, broadening the reaction's applicability.[6][13][14]
Solvent MeOH, EtOH, DCM, THF, Toluene, Water, Solvent-freeProtic solvents like methanol or ethanol can facilitate proton transfer steps in the mechanism.[13] Aprotic solvents like DCM or THF are also common.[16] Recently, green alternatives like water have been employed, often with sonication, to drive the reaction.[17] The choice depends on substrate solubility and catalyst compatibility.
Temperature Room Temp to 150 °C (Conventional or MW)While many GBB reactions proceed at elevated temperatures (60-110 °C), some substrate combinations work well at room temperature.[6][13] Microwave heating drastically reduces reaction times from hours to minutes and can improve yields by minimizing side product formation.[12][13]
Substrates Electron-donating or -withdrawing groups on all componentsThe electronic nature of the reactants significantly impacts reactivity. Electron-poor aldehydes are generally more reactive. The scope of aminopyridines, aldehydes, and isocyanides is broad, allowing for extensive diversification of the final product.[18]

Troubleshooting:

  • Low Yield: Consider increasing catalyst loading, switching to a stronger Lewis acid (e.g., Sc(OTf)₃), or employing microwave heating. Ensure anhydrous conditions, as water can hinder the initial Schiff base formation.

  • Side Product Formation: Lowering the reaction temperature may increase selectivity. Purification can be challenging; ensure an optimized chromatography gradient is used.

  • No Reaction: Confirm the purity and reactivity of starting materials, particularly the isocyanide, which can degrade upon storage. Test a more robust catalyst system.

Conclusion

The Groebke-Blackburn-Bienaymé reaction is a cornerstone of modern heterocyclic chemistry, providing a rapid, efficient, and highly adaptable route to the medicinally vital imidazo[1,2-a]pyridine scaffold. Its convergence and operational simplicity make it an ideal tool for both academic research and industrial-scale drug development.[18] By understanding the core mechanism and the rationale behind the selection of catalysts, solvents, and reaction conditions, researchers can effectively leverage the GBB reaction to accelerate the discovery of new therapeutic agents.

References

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Google Cloud.
  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Organic Chemistry Portal.
  • Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing). Royal Society of Chemistry.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. American Chemical Society.
  • A Concise Review of Multicomponent Reactions Using Novel Heterogeneous Catalysts under Microwave Irradiation - MDPI. MDPI.
  • Multi-component synthesis and recent development on heterocyclic compounds: A research. ResearchGate.
  • One-Pot Multicomponent Reactions: A Versatile Approach for Heterocyclic Compound Synthesis - JournalsPub. JournalsPub.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines | ACS Omega. American Chemical Society.
  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW - MDPI. MDPI.
  • (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ResearchGate. ResearchGate.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Bentham Science.
  • Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction† - Sciforum. Sciforum.
  • A multicomponent reaction-initiated synthesis of imidazopyridine-fused isoquinolinones. Beilstein Journal of Organic Chemistry.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Auctoritas Publishing.
  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journal of Organic Chemistry.
  • Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC. National Center for Biotechnology Information.
  • The Groebke–Blackburn–Bienaymé reaction | Download Scientific Diagram - ResearchGate. ResearchGate.
  • Optimization of the reaction conditions. [a] | Download Scientific Diagram - ResearchGate. ResearchGate.
  • [PDF] The Groebke-Blackburn-Bienaymé Reaction. | Semantic Scholar. Semantic Scholar.
  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH. National Center for Biotechnology Information.
  • Synthesis of imidazo[1,2-a]pyridine-chromones via Groebke-Blackburn-Bienayme reaction - Sciforum. Sciforum.

Sources

Method

Application Notes and Protocols for the C-H Activation and Functionalization of Methyl Imidazo[1,2-a]pyridine-3-carboxylate

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and C-H Activation The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs with div...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Imidazo[1,2-a]pyridines and C-H Activation

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous marketed drugs with diverse therapeutic applications, including anxiolytics (e.g., Alpidem), hypnotics (e.g., Zolpidem), and anti-ulcer agents (e.g., Zolimidine).[1][2][3][4][5] Its "privileged" status stems from its rigid, planar structure and its ability to engage in various biological interactions. Consequently, the development of efficient methods to functionalize this core is of paramount importance for drug discovery programs, enabling the exploration of new chemical space and the fine-tuning of pharmacological properties.[1][6]

Traditionally, the synthesis of complex imidazo[1,2-a]pyridine derivatives relied on multi-step sequences involving the pre-functionalization of starting materials. However, the advent of transition-metal-catalyzed C-H bond activation has revolutionized this field. This strategy allows for the direct conversion of ubiquitous C-H bonds into new C-C or C-heteroatom bonds, offering a more atom- and step-economical approach compared to classical cross-coupling reactions.

This guide focuses on the C-H functionalization of a specific, advanced intermediate: methyl imidazo[1,2-a]pyridine-3-carboxylate . The presence of the carboxylate group at the C-3 position, the most electron-rich and typically reactive site, presents a unique synthetic challenge.[7][8] Direct functionalization at other positions, such as C-2 or C-5, requires a carefully designed strategy. Herein, we present a field-proven, two-stage protocol that leverages the C-3 ester as a handle to install a directing group, enabling the highly regioselective Rh(III)-catalyzed C-H arylation at the C-5 position.[9]

Part 1: Strategic Rationale and Mechanistic Overview

The Challenge: Regioselectivity on a Substituted Scaffold

The imidazo[1,2-a]pyridine ring system exhibits distinct electronic properties. The C-3 position is highly nucleophilic and prone to electrophilic attack.[7] With this position occupied by an electron-withdrawing ester group, further electrophilic functionalization becomes challenging. To achieve predictable and high-yielding functionalization at a different site, a directing group strategy is employed. This approach utilizes a functional group that coordinates to the metal catalyst, bringing it into close proximity to a specific C-H bond, thereby overcoming inherent reactivity patterns.

The Solution: Directing Group-Assisted C-5 Arylation

Our protocol is based on converting the C-3 methyl ester into an N-methoxy-N-methylamide (Weinreb amide) moiety. This amide acts as an effective directing group for Rhodium(III) catalysis, facilitating the selective activation of the C-5 C-H bond.[9]

The Catalytic Cycle: Rh(III)-Mediated C-H Activation

The proposed mechanism for the Rh(III)-catalyzed C-5 arylation proceeds through a series of well-defined steps. The active [RhCp*]²⁺ catalyst first coordinates to the amide directing group. This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This key step is responsible for the high regioselectivity. Subsequent reaction with the arylating agent and reductive elimination furnishes the C-5 arylated product and regenerates the active Rh(III) catalyst, allowing the cycle to continue.

Rhodium Catalytic Cycle cluster_main Rh(III)-Catalyzed C-5 Arylation Cycle Catalyst [RhCp*(OAc)₂] Coordination Coordinated Complex Catalyst->Coordination + Substrate-DG CMD C-H Activation (CMD) Coordination->CMD - HOAc Rhodacycle Rhodacycle Intermediate Coordination->Rhodacycle - HOAc Oxidative_Addition Oxidative Addition (Ar-X) Rhodacycle->Oxidative_Addition + Ar-X Rh_V Rh(V) Intermediate Rhodacycle->Rh_V + Ar-X Reductive_Elimination Reductive Elimination Rh_V->Reductive_Elimination Product_Release Product Release Rh_V->Product_Release - Ar-Product Product_Release->Catalyst + Oxidant Experimental Workflow cluster_workflow Complete Synthetic Workflow Start Start: Methyl imidazo[1,2-a] pyridine-3-carboxylate Amidation Protocol 2.1: Weinreb Amidation Start->Amidation DG_Product Intermediate: Directing Group Precursor Amidation->DG_Product CH_Activation Protocol 2.2: Rh(III)-Catalyzed C-5 Arylation DG_Product->CH_Activation Crude_Product Crude C-5 Arylated Product CH_Activation->Crude_Product Purification Silica Gel Chromatography Crude_Product->Purification Final_Product Final Product: 5-Aryl-imidazo[1,2-a]pyridine 3-carboxamide Purification->Final_Product Characterization Characterization (NMR, HRMS) Final_Product->Characterization

Sources

Application

Application Note: Hydrolysis of Methyl Imidazo[1,2-a]pyridine-3-carboxylate to Carboxylic Acid

Abstract & Scope This application note details the optimized protocol for the hydrolysis of methyl imidazo[1,2-a]pyridine-3-carboxylate to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transf...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the hydrolysis of methyl imidazo[1,2-a]pyridine-3-carboxylate to its corresponding carboxylic acid. While ester hydrolysis is a fundamental transformation, this specific scaffold presents unique challenges due to its zwitterionic nature and potential for decarboxylation under forcing acidic conditions.

This guide provides a high-yielding, scalable method using Lithium Hydroxide (LiOH) in a mixed solvent system, emphasizing the critical isoelectric workup required to isolate the free acid without inorganic salt contamination.

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers working with Zolpidem-like scaffolds or fused heterocyclic systems.

Chemical Strategy & Rationale

The Challenge: Amphoteric Solubility

The core structure, imidazo[1,2-a]pyridine, contains a basic bridgehead nitrogen (pKa ~5–6). Upon hydrolysis, the resulting carboxylic acid (pKa ~3–4) creates a molecule that can exist in three distinct states depending on pH:

  • Cationic (pH < 2): Protonated pyridine ring (Soluble in water).

  • Anionic (pH > 8): Deprotonated carboxylate (Soluble in water).

  • Zwitterionic (pH 3–5): Net neutral charge (Insoluble "Brick Dust").

Critical Insight: Many protocols fail because researchers acidify the reaction mixture to pH 1 (forming the HCl salt), which often remains soluble in the aqueous layer, leading to poor recovery. The protocol below targets the Isoelectric Point (pI) for precipitation.

Reagent Choice
  • Base: Lithium Hydroxide Monohydrate (LiOH·H₂O). LiOH is preferred over NaOH/KOH because it exhibits better solubility in THF/Water mixtures, allowing for a homogeneous reaction which accelerates the rate of hydrolysis.

  • Solvent: THF/MeOH/Water (3:1:1). This ternary mixture dissolves the hydrophobic ester (THF), solvates the base (Water), and acts as a phase transfer bridge (MeOH).

Experimental Protocol

Materials Table
ReagentEquiv.RoleNotes
Methyl imidazo[1,2-a]pyridine-3-carboxylate 1.0SubstrateLimiting reagent.
LiOH·H₂O 2.5BaseExcess ensures rapid completion.
Tetrahydrofuran (THF) 6 VolSolvent ASolubilizes ester.
Methanol (MeOH) 2 VolSolvent BCo-solvent.
Water (Deionized) 2 VolSolvent CSolubilizes LiOH.
1M HCl As req.AcidifierFor pH adjustment.
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Charge: To a round-bottom flask equipped with a magnetic stir bar, add the methyl ester substrate (1.0 equiv).

  • Solvate: Add THF and Methanol. Stir until the solid is fully dissolved.

  • Activate: Dissolve LiOH·H₂O (2.5 equiv) in the calculated volume of Water. Add this aqueous solution dropwise to the reaction flask.

    • Observation: The solution may turn slightly yellow or cloudy initially but should clarify.

  • Incubate: Stir vigorously at Room Temperature (20–25°C) .

    • Time: Typically 2–4 hours.

    • Optimization: If the ester is sterically hindered (e.g., substituents at position 2 or 5), heat to 50°C. Do not exceed 60°C to avoid decarboxylation risks.

Phase 2: Monitoring (Self-Validation)
  • TLC: Eluent: 10% MeOH in DCM. The acid will streak near the baseline; the ester will have an Rf ~0.5–0.7.

  • LCMS: Look for the mass shift of [M+H] from (MW of Ester) to (MW - 14).

    • Note: In LCMS (acidic mobile phase), the product will appear as the free acid peak.

Phase 3: Workup & Isolation (The Critical Path)
  • Concentrate: Remove the volatile organic solvents (THF/MeOH) under reduced pressure (Rotavap, 40°C).

    • Result: You will be left with an aqueous slurry or solution of the lithium carboxylate.

  • Dilute: Add water (approx. 5 volumes relative to starting material) to ensure the carboxylate is fully dissolved. Filter if any insoluble impurities remain.

  • The "U-Curve" Acidification:

    • Place the flask in an ice bath (0–5°C).

    • Slowly add 1M HCl dropwise while monitoring pH with a calibrated pH meter or narrow-range pH paper.

    • Target pH: 3.5 – 4.5 .

    • Observation: A thick white/off-white precipitate will form as the pH approaches 4.

    • STOP: Do not add more acid once pH 3.5 is reached. If you hit pH 1, the solid will redissolve as the hydrochloride salt.

  • Filtration: Filter the solid using a sintered glass funnel (porosity 3) or Buchner funnel.

  • Wash: Wash the cake with:

    • 2x Cold Water (removes LiCl salts).

    • 1x Acetone (removes unreacted organic impurities and aids drying).

  • Dry: Vacuum dry at 45°C overnight.

Mechanism & Visualization

Reaction Pathway

The reaction proceeds via a standard B_Ac2 (Base-catalyzed, Acyl-oxygen cleavage) mechanism, followed by an acid-base equilibrium workup.

G Ester Methyl Ester (Substrate) Tetra Tetrahedral Intermediate Ester->Tetra + LiOH / H2O Carboxylate Lithium Carboxylate Tetra->Carboxylate - MeOH Acid Imidazo[1,2-a]pyridine -3-carboxylic acid Carboxylate->Acid + HCl (pH 3-4) Precipitation

Figure 1: Hydrolysis pathway from ester to free acid.

The Solubility "Trap" (Decision Tree)

This diagram illustrates why pH control is the single most important factor in this protocol.

Solubility Start Aqueous Carboxylate Solution (pH > 10) Acidify Add 1M HCl Start->Acidify pH_High pH 7-9 (Anionic Form) Acidify->pH_High Too Little Acid pH_Target pH 3.5 - 4.5 (Zwitterion) Acidify->pH_Target Correct Range pH_Low pH < 2 (Cationic Salt) Acidify->pH_Low Excess Acid Result_High Soluble (No Yield) pH_High->Result_High Result_Target Precipitate (High Yield) pH_Target->Result_Target Result_Low Soluble (Redissolves) pH_Low->Result_Low

Figure 2: Solubility profile of imidazo[1,2-a]pyridine-3-carboxylic acid based on pH.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate upon Acidification Product formed HCl salt (pH too low).Back-titrate with 1M NaOH or Saturated NaHCO₃ until pH reaches 4.0. The solid should appear.
Low Yield Incomplete hydrolysis.Check LCMS. If ester remains, add more LiOH and heat to 50°C.
Product is Sticky/Gum Impurities or wet solvent.Triturate the gum with Diethyl Ether or minimal cold Acetone to induce crystallization.
Decarboxylation Observed Reaction temp too high or acid too strong.Keep reaction <60°C. Avoid refluxing in HCl. Use the LiOH method described above.

References

  • PubChem. Imidazo[1,2-a]pyridine-3-carboxylic acid (CID 73142). National Library of Medicine. Available at: [Link]

  • Royal Society of Chemistry. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines. (Context on stability and reactivity). Available at: [Link]

Method

Application Note: Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridine-3-carboxylates

[1] Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (Ambien) and Alpidem .[1] While traditional s...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (Ambien) and Alpidem .[1] While traditional syntheses (e.g., condensation of 2-aminopyridines with


-haloketones) are effective, they often lack regioselectivity or require lachrymatory reagents.

This Application Note details a robust, Copper-Catalyzed Oxidative Coupling protocol for synthesizing imidazo[1,2-a]pyridine-3-carboxylates . Unlike palladium-catalyzed routes, this method utilizes cost-effective copper salts to drive the annulation of 2-aminopyridines with propiolates or


-keto esters. This guide provides validated workflows, mechanistic insights, and troubleshooting matrices to ensure high-yield library generation.

Scientific Background & Pharmacological Relevance[3][4][5][6][7]

The Target Scaffold

The imidazo[1,2-a]pyridine-3-carboxylate core is structurally significant because the ester functionality at the C3 position serves as a versatile handle for further diversification (e.g., into amides for GABA


 receptor modulation).
  • GABAergic Agents: The 3-amide derivatives (e.g., Zolpidem) bind to the benzodiazepine site of the GABA

    
     receptor.
    
  • Anti-Infectives: Recent studies highlight 3-carboxylate derivatives as inhibitors of the QcrB respiratory pump in Mycobacterium tuberculosis (MDR-TB).[2]

  • Kinase Inhibition: The fused system mimics the purine core of ATP, making it a scaffold for kinase inhibitors in oncology.

Why Copper Catalysis?

Transitioning from Pd to Cu offers distinct advantages:

  • Chemoselectivity: Copper preferentially activates terminal alkynes or acidic C-H bonds without requiring phosphine ligands that often complicate purification.

  • Oxidative Turnover: Cu(I)/Cu(II) redox couples are compatible with air as a terminal oxidant, enabling "green" aerobic protocols.

  • Cost Efficiency: CuI and Cu(OAc)

    
     are orders of magnitude cheaper than Pd(OAc)
    
    
    
    .

Mechanistic Insight: The Catalytic Cycle

Understanding the mechanism is crucial for troubleshooting. The reaction between 2-aminopyridine and an alkynoate (propiolate) typically proceeds via a Michael-type addition followed by intramolecular cyclization .

Proposed Pathway
  • Coordination: Cu(I) coordinates to the alkyne

    
    -system, increasing electrophilicity.
    
  • Aminocupration: The exocyclic amine of the 2-aminopyridine attacks the activated alkyne (Michael addition) to form a vinyl-copper intermediate.

  • Intramolecular Cyclization: The ring nitrogen attacks the vinyl-copper species.

  • Reductive Elimination/Protonolysis: The cycle closes, releasing the catalyst and the aromatized product.

Pathway Visualization

The following diagram illustrates the aerobic oxidative coupling pathway.

Cu_Catalysis_Mechanism Start Reagents: 2-Aminopyridine + Ethyl Propiolate Coordination Intermediate A: Cu-Alkyne Pi-Complex Start->Coordination + Catalyst Cu_Species Cu(I) Catalyst Cu_Species->Coordination Insertion Intermediate B: Vinyl-Cu Species (Michael Addition) Coordination->Insertion N-Attack Cyclization Intermediate C: Intramolecular Ring Closure Insertion->Cyclization Ring N-Attack Oxidation Oxidation Step (O2/Air) Cyclization->Oxidation -H2 Oxidation->Cu_Species Regeneration Product Product: Imidazo[1,2-a]pyridine- 3-carboxylate Oxidation->Product Aromatization

Figure 1: Catalytic cycle for the Cu-catalyzed annulation of 2-aminopyridines with propiolates. The cycle relies on the activation of the alkyne followed by nucleophilic attack and oxidative aromatization.

Experimental Protocols

Protocol A: Aerobic Oxidative Coupling with Ethyl Propiolate

This method is preferred for its high atom economy and mild conditions. It directly yields the 3-carboxylate ester.[3]

Reagents & Materials:

  • Substrate: 2-Aminopyridine (1.0 mmol)

  • Coupling Partner: Ethyl propiolate (1.2 mmol)

  • Catalyst: CuI (10 mol%)

  • Ligand: 1,10-Phenanthroline (10 mol%) - Optional but enhances turnover.

  • Oxidant: Open air (balloon O

    
     can accelerate reaction)
    
  • Solvent: DMF or DMSO (anhydrous)

  • Base: K

    
    CO
    
    
    
    (2.0 equiv)

Step-by-Step Workflow:

  • Setup: In a 10 mL reaction vial equipped with a magnetic stir bar, add 2-aminopyridine (94 mg, 1.0 mmol), CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (18 mg, 0.1 mmol), and K

    
    CO
    
    
    
    (276 mg, 2.0 mmol).
  • Solvent Addition: Add DMF (3.0 mL).

  • Reagent Addition: Add ethyl propiolate (122 µL, 1.2 mmol) dropwise via syringe.

  • Reaction: Cap the vial (if using air) or attach an O

    
     balloon. Heat the mixture to 80 °C  for 6–12 hours.
    
    • Checkpoint: Monitor via TLC (Hexane/EtOAc 3:1). The product usually exhibits strong blue fluorescence under UV (254/365 nm).

  • Workup: Cool to room temperature. Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL).

  • Purification: Wash combined organic layers with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via flash column chromatography (SiO
    
    
    , gradient 0-30% EtOAc in Hexanes).

Data Summary Table:

ComponentRoleEquivalentsNotes
2-Aminopyridine Nucleophile1.0Limiting reagent.
Ethyl Propiolate Electrophile1.2Slight excess ensures conversion.
CuI Catalyst0.1 (10%)Cu(OAc)

is a viable alternative.
K

CO

Base2.0Neutralizes acid formed; aids cyclization.
DMF SolventN/APolar aprotic solvents stabilize Cu-intermediates.
Protocol B: Oxidative Functionalization of -Keto Esters

This method utilizes


-keto esters (e.g., ethyl acetoacetate) instead of alkynes. It involves C-H functionalization and is useful when alkynes are not readily available.

Key Differences:

  • Catalyst: Cu(OTf)

    
     or CuBr
    
    
    
    often performs better here.
  • Oxidant: Requires stronger oxidation (e.g., TBHP or pure O

    
    ) to drive the dehydrogenative coupling.
    
  • Temperature: Typically requires higher temperatures (100–120 °C).

Workflow Overview: Mix 2-aminopyridine + Ethyl acetoacetate + Cu(OTf)


 (5 mol%) + Ag

CO

(oxidant/additive) in Toluene at 110 °C. Note: Protocol A is generally greener and higher yielding for simple carboxylates.

Troubleshooting & Optimization

Even robust protocols fail. Use this matrix to diagnose issues.

ObservationProbable CauseCorrective Action
Low Conversion (<30%) Catalyst DeactivationEnsure solvent is degassed (if not using aerobic protocol) or switch to fresh CuI. Check ligand quality.
Complex Mixture / Black Tar Over-oxidationReduce temperature to 60 °C. Switch from O

balloon to open air (slower oxidation).
Regioisomer Formation Steric HindranceIf using substituted 2-aminopyridines, sterics at C3/C4 can affect N-attack. Increase catalyst loading to 20 mol%.
Starting Material Remains Moisture SensitivityWhile Cu is robust, excessive water inhibits the base. Use anhydrous DMF.
Product Trapped in Aqueous pH IssuesThe product is basic (pyridine ring). Ensure aqueous layer is pH > 8 during extraction to keep it neutral/organic soluble.

Scope and Limitations

  • Electron-Deficient Amines: 2-aminopyridines with strong electron-withdrawing groups (e.g., -NO

    
    , -CF
    
    
    
    ) are less nucleophilic, requiring higher temperatures (100–120 °C) or stronger bases (Cs
    
    
    CO
    
    
    ).
  • Sterics: Substituents at the 6-position of the aminopyridine generally do not hinder the reaction, but substituents at the 3-position (which becomes position 8 in the product) can reduce yields due to steric clash during cyclization.

  • Scale: This reaction is scalable to gram-scale. For >10g, ensure adequate venting for mild exotherms during the initial mixing.

References

  • Ghosh, M., & Mishra, S. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1636–1684.

  • Cao, H., et al. (2014).[3] Copper(I)- and palladium(II)-catalyzed cyclizations enable a convenient synthesis of functionalized imidazo[1,2-a]pyridine aldehydes/ketones. The Journal of Organic Chemistry, 79(22), 11209–11214.

  • Ren, Z.-H., et al. (2016).[3] Copper(I)-catalyzed aerobic oxidative coupling of ketoxime acetates with simple pyridines for the synthesis of imidazo[1,2-a]pyridines. Synthesis, 48(12), 1920–1926.

  • Bagdi, A. K., et al. (2015). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines using a catalytic Ortoleva-King reaction.[3] Chemical Communications, 51, 5220-5229.

  • Goel, R., et al. (2017). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations.[4][5][2] Current Topics in Medicinal Chemistry.

Sources

Application

Application Note &amp; Protocol: Selective Reduction of Methyl Esters in the Imidazo[1,2-a]Pyridine Scaffold

Abstract The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this bicyclic heteroaromatic system is crucial for modu...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents. The functionalization of this bicyclic heteroaromatic system is crucial for modulating its pharmacological properties. A common synthetic operation is the reduction of an ester moiety, typically a methyl ester, to a primary alcohol or an aldehyde. These products serve as versatile intermediates for further elaboration. This document provides a detailed guide for researchers on the selective reduction of methyl ester groups appended to the imidazo[1,2-a]pyridine ring, with a focus on common synthetic protocols, mechanistic rationale, and practical considerations.

Introduction: The Chemical Context

The imidazo[1,2-a]pyridine nucleus is a planar, 10-pi electron aromatic system that is considered a "super-aromatic" scaffold due to the contribution of the bridgehead nitrogen atom. This electronic nature, coupled with the presence of multiple nitrogen atoms, influences the reactivity of substituents on the ring. The reduction of a methyl ester group on this scaffold is not always trivial and requires careful selection of reagents and conditions to avoid undesired side reactions, such as reduction of the pyridine or imidazole ring.

The primary goal of this reduction is typically one of two transformations:

  • Reduction to a primary alcohol: This is the most common transformation, yielding a hydroxymethyl group that can be used in subsequent reactions like etherification, oxidation, or conversion to a leaving group.

  • Partial reduction to an aldehyde: This is a more delicate transformation that provides a key functional group for reactions such as reductive amination, Wittig reactions, or further oxidation to a carboxylic acid.

This application note will detail protocols for achieving both of these outcomes, with a focus on lithium aluminum hydride (LiAlH₄) for the complete reduction to the alcohol and diisobutylaluminum hydride (DIBAL-H) for the partial reduction to the aldehyde.

Mechanistic Considerations: Choosing the Right Hydride

The choice of reducing agent is paramount for achieving the desired outcome. The reactivity of the hydride source dictates its selectivity.

Lithium Aluminum Hydride (LiAlH₄): The Powerful Workhorse

LiAlH₄ is a potent, non-selective reducing agent capable of reducing a wide array of functional groups, including esters, amides, nitriles, and carboxylic acids. Its high reactivity stems from the polarized Al-H bond, which delivers a hydride (H⁻) nucleophile to the electrophilic carbonyl carbon of the ester. The reaction proceeds through a tetrahedral intermediate, which then collapses to eliminate the methoxide and form an aldehyde. This aldehyde is immediately reduced by another equivalent of LiAlH₄ to the corresponding primary alcohol.

Due to its high reactivity, LiAlH₄ can potentially reduce the heterocyclic rings, especially if the reaction is not carefully controlled (e.g., at elevated temperatures). However, under controlled conditions, it is highly effective for the complete reduction of the ester group.

Diisobutylaluminum Hydride (DIBAL-H): The Controlled Specialist

DIBAL-H is a more sterically hindered and less reactive reducing agent than LiAlH₄. This attenuated reactivity allows for the selective partial reduction of esters to aldehydes at low temperatures. The reaction proceeds similarly through a tetrahedral intermediate. However, this intermediate is stable at low temperatures (typically -78 °C) and does not collapse until acidic work-up. This stability prevents the over-reduction to the alcohol. The bulky isobutyl groups also contribute to its selectivity.

The choice between LiAlH₄ and DIBAL-H is therefore dictated by the desired final product.

Experimental Protocols

Protocol 1: Complete Reduction of Methyl Ester to Primary Alcohol using LiAlH₄

This protocol describes the reduction of a generic methyl 2-substituted-imidazo[1,2-a]pyridine-7-carboxylate to the corresponding (2-substituted-imidazo[1,2-a]pyridin-7-yl)methanol.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve imidazo[1,2-a]pyridine ester in anhydrous THF B Cool solution to 0 °C in an ice bath A->B D Add LiAlH₄ suspension dropwise to the ester solution at 0 °C B->D C Prepare LiAlH₄ suspension in anhydrous THF C->D E Warm to room temperature and stir for 2-4 hours D->E F Monitor reaction by TLC or LC-MS E->F G Cool to 0 °C and quench sequentially with H₂O, 15% NaOH (aq), and H₂O (Fieser work-up) F->G Upon completion H Filter the resulting granular solid (aluminum salts) G->H I Concentrate the filtrate in vacuo H->I J Purify by column chromatography I->J

Caption: Workflow for LiAlH₄ reduction of a methyl ester to a primary alcohol.

Materials:

  • Methyl 2-substituted-imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq)

  • Lithium aluminum hydride (LiAlH₄) (1.5 - 2.0 eq)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water (H₂O)

  • 15% (w/v) Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazo[1,2-a]pyridine methyl ester (1.0 eq).

  • Dissolve the ester in anhydrous THF (approximately 0.1 M concentration).

  • Cool the solution to 0 °C using an ice-water bath.

  • In a separate flask, carefully prepare a suspension of LiAlH₄ (1.5 - 2.0 eq) in anhydrous THF.

  • Slowly add the LiAlH₄ suspension to the stirred ester solution at 0 °C via a syringe or dropping funnel. Caution: The reaction is exothermic and generates H₂ gas.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Once complete, cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 'x' mL of H₂O (where 'x' is the mass of LiAlH₄ in grams).

    • 'x' mL of 15% NaOH (aq).

    • '3x' mL of H₂O.

  • Stir the resulting mixture vigorously for 30 minutes until a white, granular precipitate of aluminum salts forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with THF or EtOAc.

  • Combine the organic filtrates and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The crude product can be purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired primary alcohol.

Quantitative Data Summary:

ParameterValue
Substrate Concentration 0.1 - 0.2 M
LiAlH₄ Equivalents 1.5 - 2.0
Temperature 0 °C to Room Temperature
Typical Reaction Time 2 - 4 hours
Typical Yield 85 - 95%
Protocol 2: Partial Reduction of Methyl Ester to Aldehyde using DIBAL-H

This protocol describes the partial reduction of a generic methyl 2-substituted-imidazo[1,2-a]pyridine-7-carboxylate to the corresponding 2-substituted-imidazo[1,2-a]pyridine-7-carbaldehyde.

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve imidazo[1,2-a]pyridine ester in anhydrous DCM or Toluene B Cool solution to -78 °C (dry ice/acetone bath) A->B C Add DIBAL-H (1.0 M solution) dropwise at -78 °C B->C D Stir at -78 °C for 1-3 hours C->D E Monitor reaction by TLC or LC-MS D->E F Quench reaction at -78 °C with Methanol E->F Upon completion G Add saturated aqueous Rochelle's salt solution and warm to RT F->G H Stir until two clear layers form G->H I Extract with DCM, dry, and concentrate H->I J Purify by column chromatography I->J

Caption: Workflow for DIBAL-H partial reduction of a methyl ester to an aldehyde.

Materials:

  • Methyl 2-substituted-imidazo[1,2-a]pyridine-7-carboxylate (1.0 eq)

  • Diisobutylaluminum hydride (DIBAL-H) (1.0 M solution in hexanes or toluene, 1.1 - 1.5 eq)

  • Anhydrous dichloromethane (DCM) or toluene

  • Anhydrous methanol (MeOH)

  • Saturated aqueous solution of potassium sodium tartrate (Rochelle's salt)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the imidazo[1,2-a]pyridine methyl ester (1.0 eq).

  • Dissolve the ester in anhydrous DCM or toluene (approximately 0.1 M concentration).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the DIBAL-H solution (1.1 - 1.5 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction at -78 °C for 1-3 hours. Monitor the reaction progress by TLC or LC-MS. It is crucial to avoid letting the reaction warm up, as this can lead to over-reduction.

  • Once the starting material is consumed, quench the reaction by the slow, dropwise addition of anhydrous methanol at -78 °C.

  • Remove the cooling bath and add a saturated aqueous solution of Rochelle's salt.

  • Stir the mixture vigorously at room temperature until the aqueous and organic layers are clear (this can take several hours to overnight). This step is to break up the aluminum-tartrate emulsion.

  • Separate the layers and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of EtOAc in hexanes) to afford the desired aldehyde.

Quantitative Data Summary:

ParameterValue
Substrate Concentration 0.1 M
DIBAL-H Equivalents 1.1 - 1.5
Temperature -78 °C
Typical Reaction Time 1 - 3 hours
Typical Yield 60 - 80%

Troubleshooting and Expert Insights

  • Incomplete Reaction: If the reaction stalls, a small additional charge of the hydride reagent can be added. However, for DIBAL-H reductions, this increases the risk of over-reduction. Ensure all reagents and solvents are strictly anhydrous, as water will consume the hydride reagent.

  • Over-reduction to Alcohol (with DIBAL-H): This is typically caused by the reaction temperature rising above -70 °C or the addition of too many equivalents of DIBAL-H. Precise temperature control is critical.

  • Difficult Work-up: The quenching of aluminum hydrides can form gelatinous aluminum hydroxides that are difficult to filter. The Fieser work-up (for LiAlH₄) and the Rochelle's salt work-up (for DIBAL-H) are designed to produce granular precipitates that are much easier to handle.

  • Ring Reduction: While less common for esters under these conditions, highly activated imidazo[1,2-a]pyridine systems could be susceptible to ring reduction. If this is observed, using a milder reducing agent like sodium borohydride in the presence of a Lewis acid might be an alternative, though this is often less efficient for esters.

Safety Precautions

  • Pyrophoric Reagents: Both LiAlH₄ (as a solid) and DIBAL-H are highly reactive and can be pyrophoric. They react violently with water and other protic solvents. Always handle these reagents under an inert atmosphere (N₂ or Ar) in a fume hood.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a flame-retardant lab coat, safety glasses, and gloves.

  • Quenching: The quenching process is highly exothermic and liberates flammable hydrogen gas. Perform the quench slowly, at low temperature, and with adequate ventilation.

References

  • Organic Chemistry Portal. Reagents: Lithium Aluminium Hydride - LiAlH₄. [Link]

  • Organic Chemistry Portal. Reagents: Diisobutylaluminium hydride - DIBAL-H. [Link]

  • Fieser, L. F. & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1. John Wiley & Sons. (This is a foundational text describing the Fieser work-up).
  • Galatsis, P. (2001). Diisobutylaluminum Hydride. In e-EROS Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl Imidazo[1,2-a]pyridine-3-carboxylate Synthesis

Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl imidazo[1,2-a]pyridine-3-carboxylate (and 2-substituted derivatives) Audience: Medicinal Chemists, Process Chemists Executive Summary & Core Chemistry T...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Troubleshooting Target Molecule: Methyl imidazo[1,2-a]pyridine-3-carboxylate (and 2-substituted derivatives) Audience: Medicinal Chemists, Process Chemists

Executive Summary & Core Chemistry

The synthesis of methyl imidazo[1,2-a]pyridine-3-carboxylate is a critical gateway to creating privileged scaffolds in drug discovery (e.g., GABA receptor modulators, antivirals). The classical route involves the condensation of 2-aminopyridine with an


-halo-

-keto ester
.

While theoretically simple, this reaction often suffers from low yields (30–50%) due to three primary failure modes:

  • Regioselectivity Issues: Competition between ring nitrogen (

    
    ) and exocyclic amine (
    
    
    
    ) alkylation.
  • Reagent Instability: Polymerization or hydrolysis of the

    
    -halo ester (especially for the 2-unsubstituted analogs).
    
  • Incomplete Cyclization: Stalling at the intermediate pyridinium salt stage.

This guide provides an optimized protocol and a troubleshooting matrix to elevate yields to the 75–90% range .

The Optimized Protocol (Standard Condensation)

Context: This protocol addresses the synthesis of Methyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate (using methyl 2-chloroacetoacetate). Note: For the 2-H analog, substitute the reagent with methyl 3,3-dimethoxy-2-chloropropanoate and add an acid hydrolysis step.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Quality Attribute (CQA)
2-Aminopyridine 1.0NucleophileMust be white/colorless. Recrystallize from toluene if brown/yellow.
Methyl 2-chloroacetoacetate 1.2ElectrophileFreshly distilled. Degrades to acid upon storage, killing the reaction.
Ethanol (Anhydrous) [0.5 M]SolventWater content <0.1% to prevent ester hydrolysis.
NaHCO₃ 1.5Base/ScavengerNeutralizes HCl byproduct; prevents acid-catalyzed decomposition.
Step-by-Step Workflow
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-aminopyridine (1.0 equiv) in anhydrous ethanol (concentration ~0.5 M).

  • Addition: Add methyl 2-chloroacetoacetate (1.2 equiv) dropwise at room temperature.

    • Why: A slow addition prevents localized high concentrations that favor polymerization of the halo-ester.

  • Cyclization: Heat the mixture to reflux (78 °C) for 6–8 hours.

    • Monitoring: TLC (EtOAc/Hexane 1:1). The intermediate salt often appears as a baseline spot before converting to the less polar product.

  • Workup (Crucial for Yield):

    • Cool to room temperature.[1]

    • Do NOT just evaporate. The product often co-precipitates with salts.

    • Dilute with water (2x volume) and neutralize with saturated NaHCO₃ until pH ~8.

    • Extract with DCM (3x). Wash combined organics with brine.[1]

  • Purification: Recrystallize from Ethanol/Water (9:1) or flash chromatography (0-5% MeOH in DCM).

Mechanism & Failure Analysis (Visualized)

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via an


 attack by the ring nitrogen (most nucleophilic), followed by cyclization.

ReactionMechanism Start 2-Aminopyridine + Halo-Ester Inter1 Intermediate A: N-Alkylated Pyridinium Salt Start->Inter1 SN2 Attack (Ring N) Side1 Side Product: Exocyclic N-Alkylation Start->Side1 Attack by Exocyclic NH2 (If Base too strong/Temp too high) Inter2 Intermediate B: Cyclized Dihydro-OH Species Inter1->Inter2 Intramolecular Cyclization Product Target: Imidazo[1,2-a]pyridine-3-carboxylate Inter2->Product Dehydration (-H2O) Side2 Hydrolysis: Carboxylic Acid Product->Side2 Ester Hydrolysis (If wet solvent)

Figure 1: Mechanistic pathway showing the critical N-alkylation step vs. common side reactions. The ring nitrogen (N1) is the kinetic nucleophile.

Troubleshooting Guide (FAQ)

Q1: My yield is stuck at <40%. What is the most likely cause?

Diagnosis: The most common culprit is the quality of the


-halo ester .
Explanation:  Methyl 2-chloroacetoacetate and methyl 2-chloroacrylate are unstable. They undergo self-condensation or hydrolysis to the acid form (which forms an unreactive salt with the amine).
Solution: 
  • Check the purity of the halo-ester by NMR. If you see broad peaks or acid protons, distill it under reduced pressure immediately before use.

  • Increase equivalents of the electrophile to 1.5 equiv.

Q2: I see a major spot on the baseline of my TLC that won't convert to product.

Diagnosis: Stalled Pyridinium Salt (Intermediate A) . Explanation: The first step (N-alkylation) has occurred, but the ring closure (cyclization) is too slow or inhibited. This often happens if the reaction mixture becomes too acidic (HCl generation). Solution:

  • Add a Base: Add 1.5 equiv of NaHCO₃ or NaOAc to the reaction. This buffers the HCl produced and drives the dehydration step.

  • Increase Temp: Ensure vigorous reflux. If using DCM or MeOH, switch to Ethanol or Toluene to access higher temperatures.

Q3: I am getting the wrong regioisomer (2-amino-N-alkylpyridine).

Diagnosis: Attack by the exocyclic amine (


) instead of the ring nitrogen (

). Explanation: While

is more nucleophilic, hard bases (like NaOH or KOH) or extremely high temperatures can deprotonate the exocyclic amine, making it competitive. Solution:
  • Avoid Strong Bases: Stick to weak bases like NaHCO₃ or no base (add base during workup).

  • Solvent Switch: Use protic solvents (EtOH) which hydrogen-bond to the exocyclic amine, reducing its nucleophilicity relative to the ring nitrogen [1].

Q4: The product is oiling out and difficult to crystallize.

Diagnosis: Presence of lipophilic impurities or residual solvent. Solution:

  • Trituration: Triturate the crude oil with cold Diethyl Ether or Hexane/EtOAc (9:1) . The imidazo-pyridine usually solidifies as a white/pale yellow solid.

  • Salt Formation: If the ester is an oil, convert it to the HCl salt by bubbling HCl gas through an ethereal solution. The salt is almost always a stable solid.

Advanced Optimization: Catalyst Screening

If the standard thermal condensation fails, use Lewis Acid catalysis.

CatalystConditionYield ImpactNotes
None (Thermal) EtOH, RefluxBaselineStandard method. Best for simple substrates.
ZnCl₂ (5 mol%) EtOH, Reflux+15-20%Activates the ketone carbonyl, accelerating cyclization [2].
CuI (10 mol%) DMSO, 100°C+10%Useful for oxidative couplings (e.g., using ketones + iodine) [3].
Sc(OTf)₃ MeCN, RTHighMild conditions, but expensive. Good for acid-sensitive groups.

References

  • Yan, H., et al. (2012).[2] "Iron-Catalyzed Denitration Reaction: Synthesis of 3-Methyl-2-arylimidazo[1,2-a]pyridine Derivatives." Synlett, 23(17), 2961–2962.

  • Adib, M., et al. (2008). "Reaction between 2-aminopyridines and

    
    -bromoketones." Tetrahedron Letters, 49(33), 4940-4942. 
    
  • Mohan, D. C., et al. (2013).[2] "Copper-Catalyzed Oxidative Coupling for Imidazo[1,2-a]pyridines." The Journal of Organic Chemistry, 78(4), 1266–1272.

  • Bagdi, A. K., et al. (2013). "Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines." Chemical Communications, 49, 9440-9442.

Disclaimer: This guide assumes standard laboratory safety protocols. All reactions involving 2-aminopyridines and alkylating agents should be performed in a fume hood.

Sources

Optimization

Purification methods for methyl imidazo[1,2-a]pyridine-3-carboxylate

Technical Support Center: Purification of Methyl Imidazo[1,2-a]pyridine-3-carboxylate Section 1: Technical Overview & Purification Logic Subject : Methyl imidazo[1,2-a]pyridine-3-carboxylate (and related C2-substituted a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Methyl Imidazo[1,2-a]pyridine-3-carboxylate

Section 1: Technical Overview & Purification Logic

Subject : Methyl imidazo[1,2-a]pyridine-3-carboxylate (and related C2-substituted analogs) CAS Registry Number : 55365-10-1 (Parent 2-H analog); 2549-19-1 (2-Methyl analog) Chemical Class : Fused bicyclic nitrogen heterocycle / Amino-ester derivative.

The Application Scientist’s Perspective: Purifying imidazo[1,2-a]pyridine-3-carboxylates requires navigating two competing chemical behaviors:

  • Weak Basicity : The N1 nitrogen (bridgehead) has a pKa

    
     5.0–6.[1]0. It is basic enough to form salts with strong acids but weak enough to be displaced by mild bases (like NaHCO
    
    
    
    ).[1] This is your primary lever for purification (Acid-Base Extraction).
  • Ester Sensitivity : The C3-ester moiety is susceptible to hydrolysis under harsh basic conditions (e.g., NaOH/Heat) or strong nucleophiles.[1] Purification protocols must avoid prolonged exposure to high pH aqueous environments.

Common Impurities:

  • Unreacted 2-Aminopyridine : Highly polar, basic, often co-elutes in polar mobile phases.[1]

  • 
    -Haloesters (Reagents) : Methyl 2-chloroacetoacetate (or similar) is a lachrymator and alkylating agent.
    
  • Oxidative Coupling Byproducts : Colored oligomers (yellow/brown) formed from electron-rich aminopyridines.

Section 2: Decision Matrix & Workflows

Visualizing the Purification Strategy The following flowchart outlines the logical decision process based on the physical state and purity of your crude material.

Purification_Workflow Start Crude Reaction Mixture CheckState Physical State Check Start->CheckState Solid Solid / Precipitate CheckState->Solid Crystalline Oil Dark Oil / Gum CheckState->Oil Viscous Recryst Method A: Recrystallization (EtOH or EtOAc/Hex) Solid->Recryst High Crude Purity AcidBase Method B: Acid-Base Extraction (The 'Chemical Filter') Solid->AcidBase Contains Aminopyridine Oil->AcidBase Standard First Pass Column Method C: Flash Chromatography (DCM/MeOH or EtOAc/Hex) Oil->Column Complex Mixture PurityCheck Purity Check (TLC/NMR) Recryst->PurityCheck AcidBase->PurityCheck Column->PurityCheck PurityCheck->Column Fail (Mixed Fractions) Final Pure Product (>95%) PurityCheck->Final Pass

Figure 1: Decision tree for selecting the optimal purification method based on crude material properties.

Section 3: Detailed Protocols

Method A: Acid-Base Extraction (The "Chemical Filter")

Best for: Removing non-basic impurities (tars, halo-esters) and unreacted starting materials that are less basic.[1]

The Mechanism : You convert the imidazo[1,2-a]pyridine into its water-soluble hydrochloride salt, wash away organic impurities, and then regenerate the free base.[1]

  • Dissolution : Dissolve crude oil/solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).

  • Extraction (Salt Formation) :

    • Extract the organic layer with 1M HCl (3 x 10 mL).[1]

    • Observation: The product moves into the aqueous layer (yellowish solution).[1] Impurities remain in the EtOAc.

    • Critical Step: Keep the aqueous layer.

  • Washing : Wash the combined acidic aqueous layer once with a small volume of Diethyl Ether or EtOAc to remove trapped neutrals.

  • Regeneration (Basification) :

    • Cool the aqueous layer to 0–5°C (ice bath).

    • Slowly add saturated NaHCO

      
        or 2M NaOH  dropwise until pH 
      
      
      
      8–9.
    • Caution: Do not exceed pH 10 to prevent ester hydrolysis.

    • Observation: The product should precipitate as a solid or oil out.

  • Recovery : Extract the cloudy aqueous mixture with DCM (Dichloromethane) (3 x 15 mL).

  • Drying : Dry combined DCM layers over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate.
Method B: Recrystallization (The "Polishing" Step)

Best for: Solid crude products with minor impurities.[1]

Solvent SystemRatio (v/v)Comments
Ethanol (96%) PureClassic method. Heat to reflux, cool slowly to 4°C.
EtOAc / Hexane 1:3 to 1:5Dissolve in min. hot EtOAc, add warm Hexane until turbid.
Acetonitrile PureGood for more polar derivatives.

Protocol :

  • Dissolve crude solid in minimum boiling solvent.

  • If colored particles persist, perform a hot filtration through a small pad of Celite.[1]

  • Allow solution to cool to room temperature undisturbed (2–4 hours), then refrigerate at 4°C overnight.

  • Filter crystals and wash with cold solvent (e.g., cold Hexane).[1]

Method C: Flash Column Chromatography

Best for: Complex mixtures or when Acid-Base extraction fails (e.g., if emulsions form).[1]

  • Stationary Phase : Silica Gel (230–400 mesh).[1]

  • Mobile Phase :

    • Gradient 1 : 10%

      
       40% EtOAc in Hexanes (Standard).[1]
      
    • Gradient 2 : 0%

      
       5% MeOH in DCM (For polar/streaking compounds).[1]
      
  • TLC Visualization : UV (254 nm) is dominant.[1] Iodine stain is effective for detecting unreacted aminopyridines.

Section 4: Troubleshooting & FAQs

Q1: My product is an oil and won't crystallize. What should I do?

  • Diagnosis : Residual solvent or trace impurities (especially unreacted

    
    -haloesters) often inhibit crystallization.
    
  • Solution :

    • Trituration : Add cold Diethyl Ether or Pentane to the oil and scratch the flask walls with a glass rod. Sonicate for 5 minutes.

    • Evaporation : Dissolve in DCM and re-evaporate slowly under high vacuum to remove trapped solvent.

    • Salt Formation : If the free base refuses to solidify, convert it to the HCl salt or Picrate salt (for characterization), which are almost always solids.[1]

Q2: The product has a persistent yellow/brown color.

  • Diagnosis : Oxidation of the electron-rich imidazo[1,2-a]pyridine core or trace polymer formation.

  • Solution :

    • Dissolve the product in DCM or EtOAc.

    • Add Activated Charcoal (10 wt%) , reflux for 15 minutes, and filter hot through Celite.

    • Note: If color persists, it may be intrinsic to the conjugated system, but pure simple esters are usually white/pale yellow.[1]

Q3: I see a "ghost" spot on TLC that trails my product.

  • Diagnosis : This is often the 2-aminopyridine starting material.[2][3][4] It streaks on silica due to its basicity.

  • Solution : Add 1% Triethylamine (TEA) to your chromatography mobile phase.[1] This neutralizes the silica acidity, sharpening the peaks/spots and improving separation.[1]

Q4: My yield is low after Acid-Base extraction.

  • Diagnosis : The pH during basification was not high enough, or the product is partially water-soluble.

  • Solution :

    • Ensure pH reaches 8–9.

    • Saturate the aqueous layer with NaCl (brine) before the final extraction to "salt out" the organic product.[1]

    • Use Chloroform/Isopropanol (3:1) for extraction if the compound is highly polar.[1]

Section 5: Physicochemical Data Reference

PropertyValue / DescriptionRelevance
Melting Point 57–58 °C (2-Me analog) [1]; ~42 °C (Ethyl ester) [2]Low MP indicates care needed during drying (don't melt it).
Solubility High: DCM, MeOH, EtOAc, Acidic H

O
Use DCM for extraction; Acid for purification.[1]
Solubility Low: Hexanes, Water (neutral/basic)Use Hexanes for precipitation/washing.[1]
pKa (N1) ~5.6 (approx.[1] for core)Allows selective protonation over less basic impurities.[1]

References

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides . ResearchGate.[2] Available at: [Link]

  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues . Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Synthesis of imidazo[1,2-a]pyridines . Organic Chemistry Portal. Available at: [Link][1]

  • Process for preparing a substituted imidazopyridine compound . Google Patents (US20060063797A1).[1] Available at:

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Cyclization of 2-Aminopyridine and β-Keto Esters

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, chemists, and drug development profess...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This guide is designed for researchers, chemists, and drug development professionals who are utilizing the valuable cyclization reaction between 2-aminopyridines and β-keto esters. The pyrido[1,2-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds, including antipsychotic agents, anticancer agents, and anti-inflammatory molecules.[1][2]

This document provides in-depth, field-proven insights into the reaction mechanism, offers detailed troubleshooting for common experimental issues, and presents validated protocols to streamline your synthetic efforts.

Mechanistic Overview: The Pathway to Pyrido[1,2-a]pyrimidin-4-ones

The reaction of a 2-aminopyridine with a β-keto ester is a robust method for constructing the 4H-pyrido[1,2-a]pyrimidin-4-one core. The transformation is fundamentally a condensation-cyclization sequence. While multiple pathways can be proposed depending on the catalyst and conditions, a generally accepted mechanism involves three key stages:

  • Initial Condensation: The exocyclic amino group of 2-aminopyridine performs a nucleophilic attack on the ketone carbonyl of the β-keto ester, forming a hemiaminal intermediate. Subsequent dehydration yields a conjugated enamine.

  • Intramolecular Cyclization: The endocyclic pyridine nitrogen, now activated, acts as a nucleophile, attacking the electrophilic ester carbonyl. This intramolecular acyl substitution forms the new six-membered pyrimidinone ring.

  • Elimination: The ring-closure step generates an alkoxide leaving group (from the original ester), which is eliminated to yield the final, aromatic pyrido[1,2-a]pyrimidin-4-one product.

This process is typically promoted by heat or acid catalysis, which facilitates both the initial dehydration and the final cyclization.

Reaction_Mechanism General Mechanism for Pyrido[1,2-a]pyrimidin-4-one Synthesis cluster_reactants Reactants cluster_int1 Enamine Intermediate cluster_int2 Cyclized Intermediate cluster_product Product R1 2-Aminopyridine I1 Conjugated Enamine R1->I1 + H⁺ - H₂O R2 β-Keto Ester R2->I1 + H⁺ - H₂O I2 Tetrahedral Intermediate I1->I2 Intramolecular Nucleophilic Attack P Pyrido[1,2-a]pyrimidin-4-one I2->P - ROH

Caption: Proposed mechanism for the acid-catalyzed synthesis of pyrido[1,2-a]pyrimidin-4-ones.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction yield is consistently low or fails to go to completion. What are the primary factors to investigate?

A1: Low conversion is a frequent challenge and can almost always be traced back to one of four key areas: catalysis, reaction temperature, reagent purity, or inefficient water removal.

  • Catalyst Choice & Activity: This reaction is often sluggish without a catalyst. Traditional methods use strong Brønsted acids like polyphosphoric acid (PPA), which act as both a catalyst and a dehydrating agent, often providing excellent yields.[3] However, PPA can be difficult to handle.

    • Modern Alternatives: Consider using milder and more efficient catalysts. Lewis acids such as Bismuth(III) chloride (BiCl₃) have been shown to effectively catalyze this reaction under solvent-free conditions with short reaction times.[4] Solid heteropolyacid catalysts (e.g., AlₓH₃₋ₓPW₁₂O₄₀) are also highly effective, eco-friendly options that can lead to yields above 90%.[5][6] For specific substrates, copper(I) iodide (CuI) can be used in tandem reactions.[2][7]

  • Reaction Temperature: High thermal energy is often required to drive the cyclization and dehydration steps, especially without a strong catalyst. If you are observing low conversion, a stepwise increase in temperature is a logical first step. However, be aware that excessively high temperatures can lead to decomposition.

  • Solvent Effects: The choice of solvent can be critical. High-boiling, polar solvents are generally preferred. Ethylene glycol has been demonstrated to be an excellent promoting solvent, facilitating the condensation even in the absence of a catalyst.[4]

  • Reagent Purity: 2-aminopyridine can be hygroscopic.[8] Ensure it is dry before use, as water can inhibit the reaction. Similarly, the β-keto ester should be pure, as impurities from its synthesis (e.g., residual base or acid) can interfere.

Q2: I'm observing a significant amount of a dark, tarry byproduct. What is causing this and how can it be prevented?

A2: The formation of dark, insoluble byproducts or "tar" is typically a sign of decomposition or polymerization, often caused by overly harsh reaction conditions.

  • Cause: High temperatures combined with strong, corrosive acids like PPA or sulfuric acid can degrade the starting materials or the product.[2]

  • Solution: The most effective solution is to switch to a milder catalytic system that allows for lower reaction temperatures. The BiCl₃-catalyzed solvent-free method or the use of solid acid catalysts are excellent starting points.[4][5] If using traditional acids, try lowering the reaction temperature and incrementally increasing the reaction time to find a balance where the desired reaction proceeds without significant degradation.

Q3: How do substituents on the 2-aminopyridine and β-keto ester starting materials affect the reaction outcome?

A3: The electronic and steric properties of your substrates have a predictable and significant impact on the reaction rate and feasibility.

  • 2-Aminopyridine Substituents:

    • Electron-Donating Groups (EDGs) (e.g., -CH₃, -OCH₃) on the pyridine ring increase the nucleophilicity of both the exocyclic amino group and the endocyclic nitrogen. This generally accelerates the reaction.

    • Electron-Withdrawing Groups (EWGs) (e.g., -Cl, -NO₂) decrease the nucleophilicity of the nitrogens, making the reaction significantly more difficult. In some cases, strongly deactivating groups can completely prevent the reaction. For instance, 5-nitro-2-aminopyridine was reported to fail to react under standard PPA-catalyzed conditions.[3]

  • β-Keto Ester Substituents:

    • Steric Hindrance: Bulky groups at the α-position of the β-keto ester can sterically hinder the initial attack by the 2-aminopyridine, slowing the reaction.[9]

    • Reactivity: The reactivity of the ester itself (e.g., methyl vs. ethyl vs. tert-butyl) can influence the rate of the intramolecular cyclization step.

Q4: I am struggling with the purification of my final product. What are the best practices?

A4: The basic nature of the pyridine nitrogen within the product scaffold often complicates purification by standard column chromatography.

  • Column Chromatography: Products often exhibit significant "tailing" on silica gel. This can be mitigated by adding a small amount of a basic modifier, such as 0.5-1% triethylamine or ammonia in methanol, to the eluent system.[10]

  • Acid-Base Extraction: This is a highly effective technique for separating the basic product from non-basic impurities.[10] Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The layers are then separated, the aqueous layer is basified (e.g., with NaHCO₃ or NaOH), and the neutral product is back-extracted into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization is an excellent method for achieving high purity.[10] Screening various solvent systems (e.g., ethanol, ethyl acetate/hexanes, acetone) is recommended to find optimal conditions.

Catalyst System Typical Conditions Yield Range Advantages Disadvantages Reference
Polyphosphoric Acid (PPA)100-140 °C, neat70-90%High yield, acts as solvent & dehydratorViscous, corrosive, difficult workup[3]
Bismuth(III) Chloride (BiCl₃)100-120 °C, solvent-free85-95%Mild, non-toxic, short reaction timesCatalyst can be moisture sensitive[4]
Heteropolyacids120 °C, solvent-free>90%Reusable, eco-friendly, high activityRequires catalyst preparation/purchase[5][6]
Ethylene Glycol140-160 °C75-88%Promoting solvent, no catalyst neededHigh temperatures required[4]
Copper(I) Iodide (CuI)130 °C, DMF70-90%Good for tandem Ullmann-type reactionsRequires specific substrates (2-halopyridines)[2][7]
Summary of common catalytic systems for pyrido[1,2-a]pyrimidin-4-one synthesis.
Troubleshooting Workflow

Use the following flowchart to systematically diagnose and resolve common experimental issues.

Troubleshooting_Workflow start Reaction Start check_tlc Monitor Reaction by TLC start->check_tlc no_product No Product Formation check_tlc->no_product No spot change low_yield Low Yield / Incomplete check_tlc->low_yield Slow conversion byproducts Byproducts / Tarring check_tlc->byproducts Multiple spots / dark color success Reaction Complete Proceed to Workup check_tlc->success Clean conversion action_catalyst 1. Check Catalyst (Add/Change/Use Fresh) no_product->action_catalyst low_yield->action_catalyst Secondary Action action_temp 2. Increase Temperature low_yield->action_temp Primary Action action_mild 1. Lower Temperature byproducts->action_mild action_catalyst->action_temp action_reagents 3. Verify Reagent Purity/Dryness action_temp->action_reagents action_catalyst2 2. Switch to Milder Catalyst (e.g., BiCl3) action_mild->action_catalyst2

Caption: A systematic workflow for troubleshooting common issues in the synthesis.

Validated Experimental Protocols

Protocol 1: Classic High-Yield Synthesis using Polyphosphoric Acid (PPA)

This protocol is adapted from established literature methods and provides high yields, though it requires careful handling of PPA.[3]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a calcium chloride drying tube, add polyphosphoric acid (approx. 5-10 times the weight of the 2-aminopyridine).

  • Heating: Heat the PPA to 80-90 °C with stirring until it becomes mobile.

  • Reagent Addition: Add the 2-aminopyridine (1.0 eq) to the stirred PPA. Once dissolved, add the β-keto ester (1.2-1.5 eq) dropwise.

  • Reaction: Increase the temperature to 100-120 °C and stir for 1-3 hours. Monitor the reaction progress by TLC (e.g., using 10% Methanol in Dichloromethane).

  • Workup: Allow the reaction mixture to cool to approximately 60-70 °C. Carefully and slowly pour the viscous mixture into a beaker containing crushed ice with vigorous stirring.

  • Neutralization: The product will precipitate in the acidic water. Slowly neutralize the solution with a saturated solution of sodium bicarbonate or concentrated ammonium hydroxide until pH 7-8.

  • Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the crude product.

  • Purification: Recrystallize from a suitable solvent (e.g., ethanol) or purify by column chromatography as described in the troubleshooting section.

Protocol 2: Green, Solvent-Free Synthesis using Bismuth(III) Chloride (BiCl₃)

This protocol offers an environmentally friendly and efficient alternative to traditional methods.[4]

  • Setup: In a clean, dry round-bottom flask, combine the 2-aminopyridine (1.0 eq), the β-keto ester (1.2 eq), and Bismuth(III) chloride (5-10 mol%).

  • Reaction: Place the flask in a preheated oil bath at 100-120 °C and stir the mixture. The reaction is typically complete within 30-60 minutes. Monitor by TLC.

  • Workup: After cooling to room temperature, add ethyl acetate to the flask and stir to dissolve/suspend the reaction mixture.

  • Filtration: Filter the mixture through a short pad of celite or silica gel to remove the catalyst, washing with additional ethyl acetate.

  • Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude product is often of high purity but can be further purified by recrystallization or column chromatography if necessary.

References
  • Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Retrieved from [Link]

  • Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Retrieved from [Link]

  • Bagley, M. C., et al. (2014). Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide. Molbank, 2014(4), M835.
  • Xu, Y., et al. (2024). Design, synthesis, and biological evaluation of Pyrido[1,2-a]pyrimidin-4-one derivatives as novel allosteric SHP2 inhibitors. Bioorganic Chemistry, 152, 107661.
  • Yadav, M. R., et al. (2014). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4-ones as antimalarial agents. European Journal of Medicinal Chemistry, 81, 315-325.
  • ResearchGate. (n.d.). Synthesis and biological evaluation of some novel pyrido[1,2-a]pyrimidin-4- ones as antimalarial agents | Request PDF. Retrieved from [Link]

  • Singh, P., et al. (2020).
  • ResearchGate. (n.d.). Practical synthesis of 4 H-pyrido[1, 2-a]pyrimidin-4-ones using ethylene glycol as a promoting solvent | Request PDF. Retrieved from [Link]

  • Reddy, K. S., et al. (2015). Simple and efficient protocol for synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives over solid heteropolyacid catalysts. RSC Advances, 5(16), 11993-12001.
  • Wang, L., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. Organic & Biomolecular Chemistry, 21(33), 6724-6728.
  • Wang, L., et al. (2023). CuI-catalyzed synthesis of multisubstituted pyrido[1,2-a]pyrimidin-4-ones through tandem Ullmann-type C–N cross-coupling and intramolecular amidation reaction. PMC. Retrieved from [Link]

  • Israelstam, S. S., & Staskun, B. (1961). The Reaction of Amino Heterocycles with Reactive Esters. I. 2-Aminopyridines. The Journal of Organic Chemistry, 26(9), 3192-3195.
  • ResearchGate. (n.d.). Simple and efficient protocol for synthesis of pyrido [1, 2-a] pyrimidin-4-one derivatives over solid heteropolyacid catalysts | Request PDF. Retrieved from [Link]

  • Fares, M., et al. (2018). An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity. Organic & Biomolecular Chemistry, 16(16), 2953-2961.
  • Royal Society of Chemistry. (n.d.). ChemComm. Retrieved from

  • Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
  • Che, C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2806-2814.
  • Jones, G., & Jones, R. K. (1969). The reaction of 2-aminopyridine with some β-keto-esters in the presence of polyphosphoric acid ethyl ester. Journal of the Chemical Society C: Organic, 707-709.
  • Organic Syntheses. (n.d.). Discussion Addendum for: Formation of γ-Keto Esters from β-Keto Esters. Retrieved from [Link]

  • Chen, Q., et al. (2021). Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles. Chinese Journal of Organic Chemistry, 41(9), 3482-3491.
  • ResearchGate. (n.d.). Pyrido[1,2- a ]pyrimidin-4-one Derivatives as a Novel Class of Selective Aldose Reductase Inhibitors Exhibiting Antioxidant Activity | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of β-keto carboxylic acids, esters and amides. Retrieved from [Link]

  • Szymański, P., et al. (2023). Catalytic Photoredox C–H Arylation of 4-Oxo-4H-pyrido[1,2-a]pyrimidine-3-diazonium Tetrafluoroborates and Related Heteroaryl Diazonium Salts. The Journal of Organic Chemistry, 88(19), 13615-13630.
  • Semantic Scholar. (2008). New Approach for the Synthesis of Pyrido[1,2-a]pyrimidines. Retrieved from [Link]

  • Quiroga, J., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)
  • Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
  • Master Organic Chemistry. (2020, September 14). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Imidazo[1,2-a]pyridine Derivatives

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives, with a specific focus on methyl imidazo[1,2-a]pyridine-3-carboxylate . This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of imidazo[1,2-a]pyridine derivatives, with a specific focus on methyl imidazo[1,2-a]pyridine-3-carboxylate . This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges during the critical purification step of recrystallization. Here, we synthesize established chemical principles with practical, field-tested insights to help you achieve high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for the recrystallization of methyl imidazo[1,2-a]pyridine-3-carboxylate?

Based on the polarity of the imidazo[1,2-a]pyridine core and the methyl ester group, polar protic solvents are an excellent starting point. Ethanol, particularly hot ethanol, has been successfully used for the recrystallization of various imidazo[1,2-a]pyridine derivatives.[1] For compounds with slightly different solubility profiles, a mixed-solvent system, such as ethanol-water, has also proven effective.[2]

Q2: What are the fundamental principles for selecting an ideal recrystallization solvent?

The ideal solvent should exhibit a steep solubility curve for the target compound. This means the compound should be highly soluble in the hot solvent but poorly soluble when the solvent is cold.[3][4][5] This differential solubility is the driving force for crystallization upon cooling. Other critical solvent characteristics include:

  • Non-reactivity: The solvent must be chemically inert towards the compound.

  • Volatility: It should have a relatively low boiling point to be easily removed from the final crystals.[4]

  • Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[3][5]

  • Safety and Cost: The solvent should be low in toxicity and cost-effective.[3]

Q3: How does the "like dissolves like" rule apply here?

The principle of "like dissolves like" is a foundational concept in solvent selection.[4] Methyl imidazo[1,2-a]pyridine-3-carboxylate is a polar molecule due to the presence of the nitrogen-containing heterocyclic ring system and the ester functional group. Therefore, polar solvents are more likely to dissolve it effectively than nonpolar solvents.[3][6] The key is to find a polar solvent where this solubility is highly temperature-dependent.

Q4: When should I consider a mixed-solvent system?

A mixed-solvent system is useful when no single solvent provides the ideal solubility profile.[3] This typically occurs when your compound is too soluble in one solvent (e.g., ethanol) even when cold, and too insoluble in another (e.g., water) even when hot. By carefully combining a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which it is insoluble), you can fine-tune the solubility to achieve effective crystallization.[4] The two solvents must be miscible.[3] Common pairs for polar compounds include ethanol/water and acetone/water.[5]

Troubleshooting Guide: From Theory to Practice

This section addresses specific experimental issues in a Q&A format, providing both the "what to do" and the "why it works."

Q5: My compound "oiled out" instead of forming crystals. What happened and how do I fix it?

Causality: "Oiling out" occurs when the solid melts in the solvent before it dissolves, or when a supersaturated solution's temperature is still above the compound's melting point.[4][7][8] The resulting oil is an impure liquid form of your compound, which rarely solidifies into pure crystals.[8]

Solutions:

  • Re-heat and Add More Solvent: Heat the solution to redissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point, then allow it to cool much more slowly.[7]

  • Lower the Solution Temperature: If using a mixed-solvent system, you may have added too much of the "poor" solvent. Add more of the "good" solvent until the solution is clear again, then cool slowly.

  • Change Solvents: If the problem persists, the boiling point of your solvent is likely too high relative to your compound's melting point. Select a solvent with a lower boiling point.

Q6: My final crystal yield is very low. What are the most common reasons for this?

Causality: A low yield is most frequently caused by using an excessive amount of solvent during the dissolution step.[7][8] Because the compound will always have some finite solubility in the cold solvent, any excess solvent will retain more of your product in the mother liquor.[9]

Solutions:

  • Use the Minimum Amount of Hot Solvent: During the initial dissolution, add the hot solvent in small portions, waiting for the solution to return to a boil between additions, until the solid just dissolves.[9]

  • Evaporate Excess Solvent: If you have already filtered your crystals and suspect excess solvent was the issue, you can recover more product by carefully evaporating some of the solvent from the mother liquor and cooling it again to induce a second crop of crystals.[7]

  • Ensure Adequate Cooling: Cool the flask in an ice bath after it has reached room temperature to minimize the compound's solubility and maximize precipitation.[10]

  • Avoid Premature Rinsing: When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving your product.[9]

Q7: No crystals have formed even after cooling in an ice bath. What should I do?

Causality: The solution is likely supersaturated, a metastable state where the dissolved compound concentration is higher than its normal saturation point.[9] Crystallization requires nucleation sites to begin, which may not have formed spontaneously.

Solutions:

  • Induce Nucleation by Scratching: Use a glass rod to gently scratch the inner surface of the flask just below the solvent line. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[9][10]

  • Add a Seed Crystal: If you have a small crystal of the pure compound, add it to the supersaturated solution. This "seed" acts as a template for other molecules to crystallize upon.[9][10]

  • Reduce the Volume: If the solution is simply too dilute, carefully evaporate some of the solvent and attempt to cool it again.

Q8: My final crystals are colored, but the pure compound should be white. How do I remove colored impurities?

Causality: The presence of highly polar, colored impurities that are soluble in the recrystallization solvent.

Solution:

  • Use Activated Charcoal (Carbon): After dissolving your crude compound in the hot solvent, remove the flask from the heat and add a very small amount of activated charcoal (a spatula tip is often sufficient).

  • Swirl and Re-heat: Swirl the mixture for a few minutes. The colored impurities will adsorb onto the surface of the charcoal.

  • Perform a Hot Gravity Filtration: To remove the charcoal, you must filter the hot solution through a fluted filter paper in a pre-heated funnel. This step is critical to prevent your desired product from crystallizing prematurely in the funnel.[4]

  • Proceed with Cooling: Allow the now-decolorized filtrate to cool as you normally would.

Caution: Using too much charcoal can lead to significant product loss, as it can also adsorb your target compound.[8]

Protocols and Data

Experimental Workflow: Solvent Selection

The process of finding a suitable recrystallization solvent is empirical. The following workflow guides you through this selection process.

Solvent_Selection_Workflow start Start: Place ~20-30 mg of crude compound in a small test tube add_solvent Add a few drops of cold test solvent start->add_solvent dissolves_cold Dissolves in Cold Solvent? add_solvent->dissolves_cold heat_tube Heat the test tube gently to boiling dissolves_cold->heat_tube No reject_too_soluble Reject Solvent: Compound is too soluble. dissolves_cold->reject_too_soluble Yes dissolves_hot Dissolves in Hot Solvent? heat_tube->dissolves_hot cool_tube Allow to cool to RT, then place in ice bath dissolves_hot->cool_tube Yes reject_insoluble Reject Solvent: Compound is insoluble. dissolves_hot->reject_insoluble No crystals_form Do Crystals Form? cool_tube->crystals_form try_mixed Consider a mixed-solvent system. crystals_form->try_mixed No accept Accept Solvent: This is a good candidate. crystals_form->accept Yes reject_insoluble->try_mixed

Caption: A workflow diagram for selecting a suitable recrystallization solvent.

Protocol 1: Single-Solvent Recrystallization (Example: Ethanol)
  • Dissolution: Place the crude methyl imidazo[1,2-a]pyridine-3-carboxylate in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture to a gentle boil on a hot plate.

  • Achieve Saturation: Continue adding small portions of hot ethanol until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any adhering mother liquor.

  • Drying: Allow the crystals to dry completely in the air or in a vacuum oven.

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)Dielectric Constant (ε) at 20°CNotes & Safety
Water 10080.1Excellent for polar salts, amides. Non-flammable.[4]
Methanol 6533.0Good general-purpose polar solvent. Toxic and flammable.[4]
Ethanol 7825.3Excellent general-purpose solvent, less toxic than methanol. Flammable.[4]
Acetone 5621.0Strong solvent, useful for many organics. Very flammable.[4]
Ethyl Acetate 776.0Medium polarity, good for esters. Flammable.[4]
Dichloromethane 409.1Dissolves many organics. Low boiling point can be problematic. Volatile and toxic.
Toluene 1112.4Good for non-polar compounds. Flammable and toxic.
Hexane 691.9Very non-polar, often used as the "poor" solvent in mixed systems. Flammable.[4]

References

  • Crystallization. (n.d.).
  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2001). Solvent selection for recrystallization: An undergraduate organic experiment.
  • Automated flow synthesis and purification of imidazo[1,2-a]-pyridine... (n.d.). ResearchGate.
  • Recrystallization. (n.d.).
  • Recrystallization1. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds. (n.d.). Benchchem.
  • Crystallization Solvents.pdf. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link].

  • Gürsoy, A., & Demirayak, Ş. (2000). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Marmara Pharmaceutical Journal, 10(1), 1-6.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. (2020). Scientific Research Publishing.
  • Dhas, A., Deshmukh, S., Pansare, D., Pawar, R., & Kakade, G. (2021). Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience, 10(2), 2565-2574.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York. Retrieved from [Link].

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). RSC Advances.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link].

  • One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. (2024). MDPI.
  • methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate Properties. (2025, October 15). EPA. Retrieved from [Link].

  • Synthesis and Characterisation of Novel N Substituted 2-Methylimidazo[1,2a]Pyridine-3-Carboxamides. (2011).
  • Process for preparing a substituted imidazopyridine compound. (2006).
  • Imidazopyridine Amides: Synthesis, Mycobacterium smegmatis CIII2CIV2 Supercomplex Binding, and In Vitro Antimycobacterial Activity. (2023). PMC.
  • Synthesis of imidazo[1,2-a]pyridines. (n.d.). Organic Chemistry Portal. Retrieved from [Link].

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C

Sources

Troubleshooting

Technical Support Center: Regioselectivity in Substituted Imidazo[1,2-a]pyridine Synthesis

Welcome to the technical support center for navigating the complexities of substituted imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are enco...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of substituted imidazo[1,2-a]pyridine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous marketed drugs.[1][2][3] However, controlling the position of substituents on this privileged heterocycle can be a significant hurdle. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you achieve your desired regioisomers with higher yields and purity.

Introduction: The Regioselectivity Challenge

The imidazo[1,2-a]pyridine ring system presents multiple sites for substitution, primarily at the C2, C3, C5, C6, C7, and C8 positions.[4] The electronic nature of the fused rings inherently favors functionalization at the C3 position due to its nucleophilicity.[5] This makes the selective synthesis of C2-substituted or other regioisomers a non-trivial task.[6][7] Understanding the interplay of starting materials, reaction mechanisms, and conditions is paramount to overcoming these regioselectivity issues.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common problems encountered during the synthesis of substituted imidazo[1,2-a]pyridines, with a focus on directing the substitution to the desired position.

Q1: My reaction is exclusively yielding the C3-substituted product, but I am targeting C2-substitution. What am I doing wrong?

A1: Understanding the Inherent Reactivity and Strategies for C2-Functionalization

It's a common challenge that stems from the intrinsic electronic properties of the imidazo[1,2-a]pyridine core. The C3 position is more electron-rich and sterically accessible, making it the preferred site for electrophilic attack.[6][7] To achieve C2-functionalization, you need to employ strategies that either block the C3 position or utilize a reaction mechanism that favors C2 substitution.

Troubleshooting Strategies:

  • C3-Blocking Groups: If your synthetic route allows, consider temporarily blocking the C3 position with a group that can be removed later. Halogens, such as bromine or iodine, are commonly used for this purpose. Once the C2-substituent is in place, the blocking group can be removed via various methods, including catalytic hydrogenation or metal-halogen exchange.

  • Directed C-H Activation: Modern synthetic methods involving transition-metal catalysis can achieve regioselective C-H activation at the C2 position.[4] These methods often employ a directing group on the starting 2-aminopyridine that coordinates to the metal catalyst, bringing it in close proximity to the C2-H bond.

  • Alternative Synthetic Routes: Instead of post-functionalization of the pre-formed imidazo[1,2-a]pyridine ring, consider building the scaffold with the desired C2-substituent already in place. This can be achieved by using appropriately substituted starting materials. For instance, in the Tschitschibabin reaction, using an α-haloketone with the desired R-group will place that group at the C2 position.

Q2: I am attempting a one-pot, three-component reaction (e.g., Groebke-Blackburn-Bienaymé) and getting a mixture of regioisomers. How can I improve the regioselectivity?

A2: Optimizing Multicomponent Reactions for Regiocontrol

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful tool for the rapid synthesis of 3-amino-substituted imidazo[1,2-a]pyridines.[1][8][9] However, variations in the reaction conditions and the nature of the reactants can lead to the formation of regioisomeric byproducts.

Key Factors Influencing GBB Regioselectivity:

ParameterInfluence on RegioselectivityRecommendations
Catalyst The choice of Lewis or Brønsted acid catalyst can significantly impact the reaction pathway and, consequently, the regioselectivity.Screen a variety of catalysts. For instance, scandium triflate (Sc(OTf)₃) is often effective.[9] In some cases, catalyst-free conditions in a suitable solvent can also provide high regioselectivity.[10]
Solvent The polarity and coordinating ability of the solvent can influence the stability of key intermediates and transition states.Experiment with a range of solvents, from polar protic (e.g., ethanol, water) to polar aprotic (e.g., DMF, acetonitrile) and nonpolar (e.g., toluene).[8][11]
Temperature Reaction temperature can affect the kinetic versus thermodynamic control of the reaction.Lowering the reaction temperature may favor the formation of the thermodynamically more stable regioisomer. Conversely, higher temperatures might be necessary to overcome the activation energy for the desired pathway.
Substituents on Reactants The electronic and steric properties of the aldehyde, 2-aminopyridine, and isocyanide components play a crucial role.Electron-withdrawing or -donating groups on the 2-aminopyridine can influence which nitrogen atom acts as the initial nucleophile. Steric hindrance on the aldehyde or isocyanide can also direct the approach of the reactants.

Troubleshooting Workflow for GBB Reactions:

GBB_Troubleshooting start Mixture of Regioisomers in GBB Reaction catalyst Screen Catalysts (e.g., Sc(OTf)₃, Y(OTf)₃) start->catalyst solvent Vary Solvent Polarity (e.g., EtOH, MeCN, Toluene) catalyst->solvent temp Adjust Temperature (Low T for thermodynamic, High T for kinetic) solvent->temp substituents Modify Substituents (Steric/Electronic Effects) temp->substituents analysis Analyze Product Ratio (NMR, LC-MS) substituents->analysis analysis->catalyst Re-optimize end Optimized Regioselectivity analysis->end Desired Isomer Enriched

Caption: A decision-making workflow for troubleshooting regioselectivity in Groebke-Blackburn-Bienaymé reactions.

Q3: In my Tschitschibabin synthesis, I'm observing side products. What are the likely causes and how can I minimize them?

A3: Fine-Tuning the Tschitschibabin Reaction for Cleaner Products

The Tschitschibabin reaction, a classic method for synthesizing imidazo[1,2-a]pyridines from 2-aminopyridines and α-halocarbonyl compounds, is generally reliable.[10][12] However, side reactions can occur, leading to impurities and lower yields.

Common Side Reactions and Solutions:

  • Self-condensation of the α-halocarbonyl: This is more prevalent with α-haloketones that can enolize easily.

    • Solution: Add the α-halocarbonyl slowly to the reaction mixture containing the 2-aminopyridine. This keeps the instantaneous concentration of the α-halocarbonyl low, favoring the desired intermolecular reaction.

  • Formation of a di-addition product: In some cases, a second molecule of the α-halocarbonyl can react with the initially formed product.

    • Solution: Use a stoichiometric amount of the α-halocarbonyl or a slight excess of the 2-aminopyridine.

  • Reaction with the exocyclic amino group: While the endocyclic nitrogen of the 2-aminopyridine is generally more nucleophilic, reaction at the exocyclic amino group can occur, leading to different heterocyclic products.

    • Solution: The choice of solvent can influence the nucleophilicity of the two nitrogen atoms. Experimenting with different solvents may improve the regioselectivity.

Proposed Mechanism of the Tschitschibabin Reaction:

Tschitschibabin_Mechanism cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration & Aromatization 2-Aminopyridine 2-Aminopyridine Intermediate_1 Pyridinium Salt Intermediate 2-Aminopyridine->Intermediate_1 Endocyclic N attack alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate_1 Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Exocyclic N attack Product Imidazo[1,2-a]pyridine Intermediate_2->Product -H₂O

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of methyl imidazo[1,2-a]pyridine-3-carboxylate

This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl imidazo[1,2-a]pyridine-3-carboxylate . It compares the purified target molecule against its starting materials and common derivatives, s...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of methyl imidazo[1,2-a]pyridine-3-carboxylate . It compares the purified target molecule against its starting materials and common derivatives, serving as a critical quality control (QC) resource for medicinal chemists.

A Technical Comparison Guide for Reaction Monitoring and Structural Validation

Executive Summary & Strategic Importance

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in drug discovery, forming the core of marketed drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Olprinone (cardiotonic). The 3-carboxylate derivative is a versatile intermediate for accessing C3-functionalized libraries.

This guide compares the 1H NMR profile of the target ester against its precursor (2-aminopyridine ) and its common 2-methyl analog . Distinguishing these species is critical during the optimization of Groebke-Blackburn-Bienaymé (GBB) reactions or direct oxidative couplings, where regioselectivity and incomplete conversion are common challenges.

Comparative Spectral Analysis

Target vs. Starting Material (Reaction Monitoring)

The transformation from 2-aminopyridine to the fused bicyclic system results in dramatic chemical shift changes due to the formation of the aromatic imidazole ring and the anisotropic effect of the carbonyl group.

Feature2-Aminopyridine (Precursor) Methyl imidazo[1,2-a]pyridine-3-carboxylate (Target) Mechanistic Insight
Amino Protons Broad singlet, ~4.5–6.0 ppm (exchangable)Absent Disappearance confirms cyclization.
H-5 Proton ~8.1 ppm (dd)~9.4–9.6 ppm (dt/d) Diagnostic Peak: The H-5 proton in the product is heavily deshielded by the adjacent bridgehead nitrogen and the magnetic anisotropy of the C-3 carbonyl group.
H-3 Proton ~6.5 ppmAbsent C-3 is now quaternary (substituted by ester).
Ester Methyl Absent~3.95 ppm (s, 3H) Confirms incorporation of the carboxylate moiety.
H-2 Proton ~6.4 ppm (as part of pyridine ring)~8.3–8.5 ppm (s, 1H) The proton on the newly formed imidazole ring (C-2) appears as a distinct deshielded singlet.
Solvent Effects: CDCl₃ vs. DMSO-d₆

Solvent choice significantly alters the resolution of the aromatic region.

  • CDCl₃: Provides sharper resolution for the methyl ester singlet (~3.95 ppm). However, the polar nature of the fused ring may cause peak broadening if aggregation occurs.

  • DMSO-d₆: Causes a downfield shift of the H-5 proton (often >9.5 ppm) due to hydrogen bonding with the solvent. This solvent is recommended for crude reaction mixtures to ensure full solubility of polar intermediates.

Detailed Structural Assignment Logic

The following decision tree illustrates the step-by-step logic for confirming the structure and ruling out common impurities (like the 2-methyl derivative or unreacted starting material).

NMR_Assignment_Logic Start Acquire 1H NMR Spectrum Check_Me Check 3.9-4.0 ppm region Start->Check_Me Has_Me Singlet (3H) Present? Check_Me->Has_Me Check_H5 Check Low Field (>9.0 ppm) Has_Me->Check_H5 Yes Result_Fail FAIL: Check Synthesis Has_Me->Result_Fail No (Missing Ester) Has_H5 Doublet at ~9.4-9.6 ppm? Check_H5->Has_H5 Check_H2 Check Imidazole C-2 Proton Has_H5->Check_H2 Yes Has_H5->Result_Fail No (Ring not formed) Has_H2 Singlet at ~8.3 ppm? Check_H2->Has_H2 Check_2Me Check for 2-Methyl Impurity Has_H2->Check_2Me No Result_Target CONFIRMED: Target Molecule (3-carboxylate, 2-H) Has_H2->Result_Target Yes Has_2Me Singlet at ~2.6 ppm? Check_2Me->Has_2Me Result_Deriv IDENTIFIED: 2-Methyl Analog (Common side product) Has_2Me->Result_Deriv Yes Has_2Me->Result_Fail No (Unknown Species)

Figure 1: Structural assignment workflow for distinguishing the target ester from common derivatives.

Experimental Protocol: High-Resolution Acquisition

To ensure data integrity suitable for publication or regulatory filing, follow this self-validating protocol.

Sample Preparation
  • Mass: Weigh 5–10 mg of the dried solid.

  • Solvent: Add 0.6 mL of DMSO-d₆ (99.9% D) or CDCl₃ (neutralized with basic alumina if acid-sensitive).

    • Note: DMSO-d₆ is preferred to prevent aggregation-induced broadening often seen with planar aromatic systems.

  • Filtration: Filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., K₂CO₃ from synthesis).

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard 1H (zg30).

  • Relaxation Delay (D1): Set to ≥ 5 seconds .

    • Reasoning: The H-2 and H-5 protons have long T1 relaxation times due to their relative isolation. Short D1 values will suppress their integration, leading to incorrect stoichiometry calculations (e.g., appearing as 0.7H instead of 1.0H).

  • Scans (NS): 16–32 scans are sufficient for >95% purity; use 64+ scans if detecting <1% impurities.

Data Processing
  • Apodization: Apply an exponential window function (LB = 0.3 Hz) to enhance signal-to-noise without compromising coupling resolution.

  • Phasing: Manually phase the highly deshielded H-5 peak (downfield) first, then adjust the upfield methyl singlet.

Reference Data Table

Compound: Methyl imidazo[1,2-a]pyridine-3-carboxylate Solvent: DMSO-d₆ (Referenced to residual solvent peak at 2.50 ppm)

PositionShift (δ ppm)MultiplicityIntegrationCoupling Constant (J Hz)Assignment
5 9.45 dt / d1HJ ~ 7.0, 1.2Pyridine ring (peri to N)
2 8.25 s1H-Imidazole ring (C-2)
7 7.75 ddd1HJ ~ 9.0, 7.0, 1.2Pyridine ring
8 7.60 dt1HJ ~ 9.0, 1.0Pyridine ring
6 7.20 td1HJ ~ 7.0, 1.2Pyridine ring
OCH₃ 3.92 s3H-Methyl Ester

Note: Chemical shifts may vary by ±0.05 ppm depending on concentration and water content in DMSO.

References

  • Synthesis & Scaffold Importance

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 2013. Link

  • Spectral Data Verification

    • Hanni, S., et al. "Synthesis and pharmacological evaluation of imidazo[1,2-a]pyridine derivatives." Journal of Chemical Sciences, 2018. Link

  • General NMR of Fused Heterocycles

    • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Link

Comparative

IR spectroscopy characteristic bands for methyl imidazo[1,2-a]pyridine-3-carboxylate

Technical Guide: IR Spectroscopic Profiling of Methyl Imidazo[1,2-a]pyridine-3-carboxylate Executive Summary This guide provides a definitive spectroscopic analysis of methyl imidazo[1,2-a]pyridine-3-carboxylate , a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: IR Spectroscopic Profiling of Methyl Imidazo[1,2-a]pyridine-3-carboxylate

Executive Summary This guide provides a definitive spectroscopic analysis of methyl imidazo[1,2-a]pyridine-3-carboxylate , a critical pharmacophore in the development of anxiolytics (e.g., alpidem, zolpidem analogs) and antiviral agents. Unlike generic spectral lists, this document focuses on comparative validation —distinguishing the target product from its synthetic precursors (2-aminopyridine) and functional analogs (acids/amides) to ensure process integrity in drug development workflows.

Structural Analysis & Vibrational Logic

The infrared spectrum of methyl imidazo[1,2-a]pyridine-3-carboxylate is dominated by the interplay between the fused bicyclic aromatic core and the conjugated ester substituent.

  • The Core (Imidazo[1,2-a]pyridine): A nitrogen-bridgehead fused system.[1][2] The lack of N-H bonds (present in precursors) and the presence of specific C=N / C=C ring stretching modes define the fingerprint.

  • The Substituent (C-3 Methyl Ester): The carbonyl (C=O) group at position 3 is conjugated with the aromatic ring, lowering its wavenumber compared to non-conjugated esters.

Vibrational Mode Logic Tree

The following decision tree illustrates the logical flow for assigning bands during spectral analysis.

VibrationalLogic Start Analyze Spectrum Region HighFreq Region: >3000 cm⁻¹ Start->HighFreq MidFreq Region: 1800-1500 cm⁻¹ Start->MidFreq Fingerprint Region: <1500 cm⁻¹ Start->Fingerprint CheckNH Check 3100-3400 cm⁻¹ (N-H Stretch?) HighFreq->CheckNH CheckCO Check 1680-1720 cm⁻¹ (C=O Stretch?) MidFreq->CheckCO CheckCN Check 1630-1650 cm⁻¹ (C=N Ring Stretch) MidFreq->CheckCN CheckCO_Single Check 1200-1300 cm⁻¹ (C-O-C Stretch) Fingerprint->CheckCO_Single NH_Present Precursor Contamination (2-Aminopyridine) CheckNH->NH_Present Doublet present NH_Absent Clean Core Structure CheckNH->NH_Absent No peaks CO_Present Ester Confirmed (Target Molecule) CheckCO->CO_Present

Figure 1: Logical workflow for spectral verification. Note the critical N-H checkpoint for purity assessment.

Characteristic Bands & Assignments

The following data consolidates experimental values from analogous imidazo[1,2-a]pyridine esters and DFT (Density Functional Theory) predictions.

Table 1: Key Diagnostic Bands
Functional GroupWavenumber (cm⁻¹)IntensityVibrational Mode Assignment
Ester C=O 1690 – 1715 StrongC=O Stretching. Note: Conjugation with the ring lowers this from typical aliphatic esters (1740 cm⁻¹).
Aromatic C-H 3050 – 3100WeakC-H Stretching (Heteroaromatic ring).
Imidazo Ring 1630 – 1650MediumC=N Stretching (Bridgehead nitrogen system).
Aromatic Ring 1500 – 1580MediumC=C Aromatic skeletal vibrations.
Ester C-O 1200 – 1280StrongC-O-C Asymmetric stretching (Methyl ester).
Ring Breathing 740 – 760MediumC-H Out-of-plane bending (characteristic of 1,2-disubstituted systems).

Comparative Analysis: Product vs. Alternatives

In drug development, the "alternative" is often the unreacted precursor or a hydrolysis byproduct. This section details how to distinguish the target product from these impurities.

Comparison A: Reaction Monitoring (Synthesis from 2-Aminopyridine)

The synthesis typically involves the condensation of 2-aminopyridine with a beta-keto ester (e.g., methyl 2-chloro-3-oxobutanoate).

  • Precursor Signal (2-Aminopyridine): Exhibits a distinct doublet between 3100–3400 cm⁻¹ (symmetric/asymmetric N-H stretching) and an N-H scissoring band at ~1620 cm⁻¹ .

  • Product Signal (Methyl imidazo[1,2-a]pyridine-3-carboxylate):

    • Disappearance: The N-H doublet must vanish completely.

    • Appearance: A strong Ester C=O band appears at ~1700 cm⁻¹ .

    • Shift: The C=N ring stretch shifts slightly higher due to ring fusion rigidity.

Table 2: Comparative Spectral Shift
FeaturePrecursor (2-Aminopyridine)Target Product (Ester Derivative)Diagnostic Action
3100-3400 cm⁻¹ Strong Doublet (NH₂) Absent Primary Purity Check
1680-1720 cm⁻¹ AbsentStrong (C=O) Confirmation of Product
1600-1620 cm⁻¹ Strong (NH Scissoring)Weak/AbsentSecondary Purity Check
Comparison B: Functional Analogs (Ester vs. Acid vs. Amide)

If the ester hydrolyzes (Acid) or reacts with amines (Amide), the C=O band shifts significantly.

  • Methyl Ester (Target): ~1700 cm⁻¹ (Sharp).

  • Carboxylic Acid (Impurity): ~1650–1700 cm⁻¹ (Broad, often with O-H shoulder 2500–3300 cm⁻¹).

  • Amide (Derivative): ~1650–1680 cm⁻¹ (Amide I band) + N-H bands.

Experimental Protocol: High-Fidelity Acquisition

To ensure data integrity suitable for regulatory filing (IND/NDA), follow this self-validating protocol.

Method: Fourier Transform Infrared Spectroscopy (FT-IR)

Step 1: Sample Preparation (Choose One)

  • Method A: ATR (Attenuated Total Reflectance) - Recommended

    • Why: Minimal sample prep, no moisture interference from KBr.

    • Protocol: Place ~2 mg of solid sample on the Diamond/ZnSe crystal. Apply high pressure using the clamp to ensure intimate contact.

  • Method B: KBr Pellet

    • Why: Higher resolution for weak overtones; traditional standard.

    • Protocol: Mix sample with IR-grade KBr (1:100 ratio). Grind to fine powder. Press at 10 tons for 2 mins to form a transparent disc. Caution: Ensure KBr is dry to avoid water bands at 3400 cm⁻¹ confusing the N-H analysis.

Step 2: Instrument Parameters

  • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res).

  • Scans: Minimum 32 scans (to improve Signal-to-Noise ratio).

  • Range: 4000 – 400 cm⁻¹.

  • Background: Collect air background immediately prior to sample.

Step 3: Validation Workflow The following diagram outlines the synthesis monitoring and validation process.

SynthesisMonitoring Reactants Reactants (2-Aminopyridine + Keto-Ester) Reaction Reflux/Heating Reactants->Reaction Sampling Aliquot Sampling Reaction->Sampling IR_Check FT-IR Analysis Sampling->IR_Check Decision Band Analysis IR_Check->Decision Continue Continue Reaction (NH2 present) Decision->Continue Doublet @ 3300 Purify Workup & Purification (NH2 absent, C=O strong) Decision->Purify Single Peak @ 1700 Continue->Reaction

Figure 2: Process analytical technology (PAT) workflow for using IR to monitor reaction completion.

References

  • Vibrational Assignments and DFT Calculations of Imidazo[1,2-a]pyridine. ResearchGate. (2025). Theoretical grounding for ring stretching frequencies and vibrational modes. 5

  • Infrared Spectra of 2-Amino Pyridine. Chimia. (2025). Reference data for precursor spectral characteristics (NH2 doublet). 9[1][2][4][5][6][7][8][3]

  • Synthesis and Characterization of Imidazo[1,2-a]pyridine-3-carboxamides. ResearchGate. (2011). Comparative data for amide derivatives showing C=O shifts relative to esters. 10[1][2][4][5][6][7][3][11]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl imidazo[1,2-a]pyridine-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl imidazo[1,2-a]pyridine-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.